(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEHAOJGPHEOSO-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647721 | |
| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005450-55-4 | |
| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
R-sirtinol's Mechanism of Action on SIRT1 and SIRT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of numerous cellular processes, including gene silencing, cell cycle progression, metabolism, and apoptosis.[1] Among the seven mammalian sirtuins, SIRT1 and SIRT2 have garnered significant attention as potential therapeutic targets in various diseases, including cancer and neurodegenerative disorders.[2] R-sirtinol is a cell-permeable small molecule that has been identified as a dual inhibitor of both SIRT1 and SIRT2.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of R-sirtinol on SIRT1 and SIRT2, with a focus on its inhibitory effects, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of SIRT1 and SIRT2 Deacetylase Activity
R-sirtinol exerts its biological effects by directly inhibiting the deacetylase activity of both SIRT1 and SIRT2.[3] Sirtuins catalyze the removal of acetyl groups from lysine residues on both histone and non-histone protein substrates.[2] This process is dependent on the presence of the cofactor nicotinamide adenine dinucleotide (NAD+). R-sirtinol interferes with this catalytic process, leading to the hyperacetylation of SIRT1 and SIRT2 substrates. It is important to note that R-sirtinol is selective for sirtuins and does not inhibit class I and class II histone deacetylases (HDACs).[4][6]
Quantitative Data on R-sirtinol Inhibition
The inhibitory potency of R-sirtinol against SIRT1 and SIRT2 has been determined in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values can vary depending on the specific assay conditions. A summary of reported IC50 values is presented in the table below for easy comparison.
| Target Enzyme | IC50 Value (µM) | Assay Type | Reference |
| Human SIRT1 | 131 | Cell-free | [4][5] |
| Human SIRT1 | 60 | In vitro | [7] |
| Human SIRT1 | ~40 | In vitro | [8] |
| Human SIRT2 | 38 | Cell-free | [4][5] |
| Human SIRT2 | 58 | In vitro | [7] |
| Human SIRT2 | 57.7 | In vitro | [9] |
| Human SIRT2 | 45 | In vitro | [10] |
| Yeast Sir2 | 68 | In vitro | [5][11] |
| Yeast Sir2 | 48 | In vitro | [7] |
Signaling Pathways Modulated by R-sirtinol
By inhibiting SIRT1 and SIRT2, R-sirtinol influences several critical signaling pathways that regulate cell fate and function. The most well-documented of these are the p53 and the Akt/β-catenin/FoxO3a pathways.
The p53 Acetylation Pathway
The tumor suppressor protein p53 is a key substrate of SIRT1. Deacetylation of p53 by SIRT1 at lysine 382 leads to its inactivation and subsequent degradation, thereby suppressing its ability to induce apoptosis and cell cycle arrest.[12][13] Inhibition of SIRT1 by R-sirtinol prevents the deacetylation of p53, leading to its hyperacetylation and activation.[10][14] Activated p53 can then translocate to the nucleus and induce the expression of target genes that promote apoptosis, such as PUMA and BAX.[12]
Caption: R-sirtinol-mediated p53 pathway activation.
The Akt/β-catenin/FoxO3a Signaling Axis
R-sirtinol has been shown to modulate the Akt/β-catenin/FoxO3a signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis.[15] SIRT1 can deacetylate and activate the transcription factor FoxO3a, a key regulator of apoptosis.[16] Inhibition of SIRT1 by R-sirtinol leads to a decrease in phosphorylated (inactive) Akt and a reduction in the protein levels of β-catenin, a key component of the Wnt signaling pathway.[15] Concurrently, the level of the pro-apoptotic transcription factor FoxO3a increases.[15] This concerted action ultimately pushes the cell towards apoptosis.
Caption: R-sirtinol's impact on the Akt/β-catenin/FoxO3a axis.
Experimental Protocols
In Vitro Sirtuin Enzymatic Assay (Fluorometric)
This protocol describes a general method for determining the IC50 value of R-sirtinol against SIRT1 or SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD+
-
R-sirtinol
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (specific to the substrate kit)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of R-sirtinol in the sirtuin assay buffer. A final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the assay buffer, NAD+, and the fluorogenic substrate to each well.
-
Add the serially diluted R-sirtinol or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding a defined amount of the recombinant SIRT1 or SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Plot the fluorescence intensity against the R-sirtinol concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for determining the IC50 of R-sirtinol.
Western Blot Analysis of p53 Acetylation
This protocol outlines the steps to assess the effect of R-sirtinol on the acetylation status of p53 in cultured cells.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
R-sirtinol
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-p53, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of R-sirtinol for a specified time (e.g., 24-48 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p53 and a loading control like β-actin.
Conclusion
R-sirtinol is a valuable chemical probe for studying the biological roles of SIRT1 and SIRT2. Its ability to dually inhibit these two sirtuins leads to the modulation of critical cellular signaling pathways, primarily through the activation of the p53 tumor suppressor and the regulation of the Akt/β-catenin/FoxO3a axis. The experimental protocols provided in this guide offer a framework for researchers to investigate the mechanism of action of R-sirtinol and other sirtuin modulators in their specific experimental systems. A thorough understanding of R-sirtinol's effects is crucial for its application in basic research and for the potential development of novel therapeutic strategies targeting sirtuin pathways.
References
- 1. labguru.com [labguru.com]
- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 gene has a classic SRE element, is a downstream target of serum response factor and is likely activated during serum stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The antiproliferative and apoptotic effects of sirtinol, a sirtuin inhibitor on human lung cancer cells by modulating Akt/β-catenin-Foxo3a axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
R-Sirtinol: A Technical Guide to its Chemical Properties and Solubility
Introduction
R-sirtinol is a synthetic, cell-permeable small molecule that has garnered significant attention in biomedical research.[1][2][3] It is primarily known as an inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2.[1][3][4] This inhibitory action leads to the hyperacetylation of various protein targets, thereby influencing a multitude of cellular processes including gene expression, cell cycle regulation, and apoptosis.[1] Consequently, R-sirtinol has become a valuable chemical probe for studying the biological roles of sirtuins and is being investigated for its therapeutic potential in areas such as oncology.[1][5][6] Beyond its canonical role as a sirtuin inhibitor, recent studies have revealed that sirtinol also functions as an intracellular iron chelator, adding another dimension to its biological activity profile.[7][8] This technical guide provides a comprehensive overview of the chemical properties and solubility of R-sirtinol, along with relevant experimental protocols and a visualization of its primary signaling pathway.
Chemical Properties
R-sirtinol is a 2-hydroxy-1-naphthaldehyde derivative.[2] It is a yellow, crystalline solid at room temperature.[7][9] The key chemical properties of R-sirtinol are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₂N₂O₂ | [2][3][9][10][11][12] |
| Molecular Weight | 394.47 g/mol | [2][10][11] |
| CAS Number | 410536-97-9 | [2][3][9][10][11] |
| Appearance | Yellow solid | [2][7] |
| Purity | ≥97% (HPLC) to ≥98% | [2][9] |
| Storage Temperature | -20°C | [2][3][9] |
Solubility
The solubility of R-sirtinol is a critical factor for its use in in vitro and in vivo experimental settings. It is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in aqueous solutions.[9] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.[13] It is important to note that sirtinol is prone to hydrolytic decomposition in neutral aqueous solutions over time.[14]
| Solvent | Solubility | Source(s) |
| DMSO | ~10 mg/mL to 100 mM | [2][3][9][12] |
| Ethanol | 10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~15 mg/mL | [9][12] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [9][12] |
| Aqueous Buffers | Sparingly soluble | [9] |
Experimental Protocols
Preparation of R-sirtinol Stock Solution
Due to its hydrophobicity, R-sirtinol is typically prepared as a high-concentration stock solution in an organic solvent, most commonly DMSO.[3][13]
Materials:
-
R-sirtinol powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of R-sirtinol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, reconstitute 5 mg of R-sirtinol in 1.27 mL of DMSO).[3]
-
To facilitate dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[15]
-
Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the stock solutions at -20°C for up to one month or at -80°C for longer-term storage.[3][13]
General Protocol for Cell-Based Assays
This protocol outlines a general procedure for treating cultured cells with R-sirtinol to assess its biological activity.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
R-sirtinol stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.
-
Prepare the final working concentrations of R-sirtinol by diluting the DMSO stock solution into fresh, pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and wash with PBS if necessary.
-
Add the medium containing the desired concentrations of R-sirtinol to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest R-sirtinol concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with the specific downstream assay (e.g., cell viability assay, protein extraction for western blotting, or an enzyme activity assay).
In Vitro Sirtuin Deacetylase Activity Assay
R-sirtinol's inhibitory effect on sirtuin activity can be quantified using an in vitro enzymatic assay.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme[4]
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.8, 4 mM MgCl₂, 0.2 mM DTT)[4][15]
-
R-sirtinol at various concentrations
-
Developer solution
Procedure:
-
In a microplate, combine the recombinant sirtuin enzyme, the fluorogenic acetylated peptide substrate, and varying concentrations of R-sirtinol in the assay buffer.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate at 30°C for a specified period (e.g., 2 hours).[4][15]
-
Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
The IC₅₀ value, which is the concentration of R-sirtinol required to inhibit 50% of the enzyme's activity, can be calculated from the dose-response curve. R-sirtinol has reported IC₅₀ values of 131 µM for SIRT1 and 38 µM for SIRT2.[3][4]
Signaling Pathways and Mechanisms of Action
Sirtuin Inhibition
The primary mechanism of action of R-sirtinol is the inhibition of Class III histone deacetylases, known as sirtuins.[2][4] Sirtuins are NAD+-dependent enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[16] This deacetylation activity plays a crucial role in regulating gene expression, metabolism, DNA repair, and cell survival.[][18] R-sirtinol non-competitively or uncompetitively inhibits sirtuin activity with respect to the acetylated substrate. By blocking the deacetylase activity of sirtuins like SIRT1 and SIRT2, R-sirtinol leads to an accumulation of acetylated proteins, such as p53, which can in turn trigger downstream cellular responses like cell cycle arrest and apoptosis.[1][15]
Iron Chelation
In addition to its well-established role as a sirtuin inhibitor, sirtinol has been shown to act as an intracellular iron chelator.[7] Its molecular structure contains a tridentate O,N,O donor set that can bind to metal ions, including iron (Fe²⁺ and Fe³⁺).[7] This iron-binding property can contribute to its overall biological effects, potentially through the generation of reactive oxygen species (ROS) and interference with iron-dependent cellular processes.[1][7] This off-target effect should be taken into consideration when interpreting experimental results obtained using sirtinol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of R-sirtinol in a cell-based experiment.
References
- 1. (R)-Sirtinol|Sirtuin Inhibitor [benchchem.com]
- 2. Sirtinol [sigmaaldrich.com]
- 3. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Sirtinol - MedChem Express [bioscience.co.uk]
- 11. Sirtinol | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Discovery and Evolution of Sirtuin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a class of NAD+-dependent protein deacylases, have emerged as critical regulators of a vast array of cellular processes, including metabolism, stress responses, and aging.[1][2] The seven mammalian sirtuins, SIRT1 through SIRT7, exhibit distinct subcellular localizations and substrate specificities, implicating them in a wide range of physiological and pathological conditions.[3] Consequently, the modulation of sirtuin activity with small molecule inhibitors has become a significant area of research for the development of novel therapeutics for diseases ranging from cancer to neurodegenerative disorders. This technical guide provides an in-depth exploration of the discovery and history of sirtuin inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
A Historical Perspective: Key Milestones in the Discovery of Sirtuin Inhibitors
The journey to uncover sirtuin inhibitors began with the foundational understanding of sirtuin function. The discovery of Sir2 (silent information regulator 2) in yeast as a key regulator of lifespan extension through calorie restriction laid the groundwork for the field.[2] The subsequent identification of its NAD+-dependent deacetylase activity provided a clear enzymatic target for inhibition.
One of the earliest identified inhibitors was a product of the sirtuin-catalyzed reaction itself: nicotinamide . This endogenous molecule was found to inhibit sirtuins through a feedback mechanism.[2] This discovery was pivotal, as it not only provided a tool for studying sirtuin function but also highlighted a natural regulatory mechanism.
Subsequent research efforts focused on identifying more potent and selective synthetic inhibitors. High-throughput screening of chemical libraries led to the discovery of sirtinol , a 2-hydroxy-1-naphthaldehyde derivative that inhibits both SIRT1 and SIRT2.[2] This was followed by the identification of cambinol , another β-naphthol containing compound with inhibitory activity against SIRT1 and SIRT2.[2]
A significant breakthrough in the development of selective SIRT1 inhibitors came with the discovery of EX-527 (selisistat) through a combination of screening and structure-activity relationship (SAR) studies. EX-527 exhibits high potency for SIRT1 and significantly greater selectivity over other sirtuin isoforms.[4]
The discovery of the tenovins (tenovin-1 and its more soluble analog tenovin-6) resulted from a cell-based screen for p53 activators. These compounds were later found to inhibit the deacetylase activities of SIRT1 and SIRT2.[5]
More targeted efforts to develop isoform-selective inhibitors led to the creation of compounds like AGK2 , a potent and selective SIRT2 inhibitor, and AK-1 and AK-7 , which also show selectivity for SIRT2.[6][7] The development of these selective inhibitors has been crucial for dissecting the specific roles of individual sirtuin isoforms.
Quantitative Analysis of Sirtuin Inhibitors
The potency and selectivity of sirtuin inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of key sirtuin inhibitors against various sirtuin isoforms.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | SIRT5 IC50 | SIRT6 IC50 | Selectivity Notes |
| Nicotinamide | ~120 µM[1] | ~100 µM[1] | ~50 µM[1] | ~150 µM[1] | ~184 µM[1] | Pan-sirtuin inhibitor |
| Sirtinol | ~40-131 µM[2][8] | ~38-59 µM[2][8] | - | Weak inhibition | - | Primarily inhibits SIRT1 and SIRT2 |
| Cambinol | ~56 µM[2] | ~59 µM[2] | No inhibition | Weak inhibition | - | Inhibits SIRT1 and SIRT2 |
| EX-527 (Selisistat) | 38-98 nM[4] | >200-fold vs. SIRT1[4] | ~500-fold vs. SIRT1[4] | - | - | Highly selective for SIRT1 |
| Tenovin-6 | ~21 µM[5] | ~10 µM[5] | ~67 µM[5] | - | - | Inhibits SIRT1, SIRT2, and to a lesser extent, SIRT3 |
| AGK2 | ~30 µM[9] | ~3.5 µM[9] | ~91 µM[9] | - | - | Selective for SIRT2 over SIRT1 and SIRT3 |
| AK-7 | - | ~15.5 µM[1] | - | - | - | Selective SIRT2 inhibitor |
Experimental Protocols
The identification and characterization of sirtuin inhibitors rely on a variety of robust experimental techniques. Below are detailed protocols for key assays.
In Vitro Sirtuin Activity Assay (Fluor de Lys-based)
This is a widely used method for screening and characterizing sirtuin inhibitors.
Principle: This two-step fluorescence-based assay utilizes a peptide substrate containing an acetylated lysine residue linked to a fluorophore and a quencher. In the first step, the sirtuin enzyme deacetylates the lysine. In the second step, a developer solution containing a protease is added, which specifically cleaves the deacetylated peptide, separating the fluorophore from the quencher and resulting in a fluorescent signal proportional to the sirtuin activity.[10]
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2)
-
Fluor de Lys substrate (e.g., from Enzo Life Sciences)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing trypsin)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a no-enzyme control (blank) and a no-inhibitor control (positive control).
-
In the wells of the 96-well plate, add the assay buffer, NAD+ (to a final concentration of 100 µM), and the test compound or DMSO vehicle.
-
Initiate the reaction by adding the sirtuin enzyme to each well (except the blank).
-
Incubate the plate at 37°C for 1 hour.
-
Add the Fluor de Lys substrate to each well and incubate for another 30 minutes at 37°C.
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cell-Based Western Blot Analysis of p53 Acetylation
This protocol is used to confirm the cellular activity of SIRT1 inhibitors by measuring the acetylation status of a known SIRT1 substrate, the tumor suppressor p53.
Principle: Inhibition of SIRT1 in cells leads to an increase in the acetylation of its substrates. This protocol involves treating cells with a SIRT1 inhibitor, lysing the cells, and then using western blotting to detect the levels of acetylated p53 (at lysine 382) and total p53. An increase in the ratio of acetylated p53 to total p53 indicates successful inhibition of SIRT1 in a cellular context.[1]
Materials:
-
Human cell line expressing p53 (e.g., MCF-7)
-
Cell culture medium and supplements
-
SIRT1 inhibitor (e.g., EX-527)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, and a loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the SIRT1 inhibitor at various concentrations or with DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of acetylated p53 to total p53, normalized to the loading control.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of sirtuins within cellular signaling networks is crucial for understanding the mechanism of action of their inhibitors. The following diagrams, created using the DOT language for Graphviz, illustrate key sirtuin-related pathways and experimental workflows.
Caption: Workflow for the discovery and validation of sirtuin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EX 527 | C13H13ClN2O | CID 5113032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tenovin-6 | SIRT2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agk-2 | C23H13Cl2N3O2 | CID 2130404 - PubChem [pubchem.ncbi.nlm.nih.gov]
R-Sirtinol as a Cinacalcet Intermediate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR).[1][2] It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Cinacalcet functions by allosterically activating the CaSR, thereby increasing its sensitivity to extracellular calcium levels.[1][4] This leads to a reduction in the secretion of parathyroid hormone (PTH), which in turn lowers serum calcium levels.[1][4][5]
While the user's query specifies R-sirtinol as an intermediate in the synthesis of Cinacalcet, a comprehensive review of the scientific literature does not support this assertion. R-sirtinol is a well-characterized sirtuin inhibitor, a class of compounds that target NAD+-dependent deacetylases, and possesses a distinct chemical structure.[6][7] The established synthetic routes to Cinacalcet do not involve R-sirtinol as a precursor or intermediate. This guide will therefore focus on the scientifically validated and industrially relevant synthetic pathways for Cinacalcet, providing detailed technical information for research and development professionals.
Cinacalcet: Mechanism of Action
Cinacalcet's therapeutic effect is derived from its action on the calcium-sensing receptor (CaSR), a G-protein coupled receptor.[4] By binding to a transmembrane site on the CaSR, Cinacalcet induces a conformational change that enhances the receptor's sensitivity to extracellular calcium ions.[4] This allosteric modulation means that lower concentrations of serum calcium are required to activate the receptor and initiate downstream signaling cascades that suppress the synthesis and release of PTH.[4][5]
Signaling Pathway of Cinacalcet
Caption: Mechanism of action of Cinacalcet on the parathyroid gland chief cell.
Synthetic Routes to Cinacalcet
The synthesis of the enantiopure active pharmaceutical ingredient (R)-Cinacalcet primarily revolves around the coupling of two key building blocks: (R)-(+)-1-(1-naphthyl)ethylamine and a derivative of 3-[3-(trifluoromethyl)phenyl]propane. The main strategies employed are reductive amination, amide formation followed by reduction, and nucleophilic substitution.[8][9]
Key Synthetic Intermediates
| Intermediate Name | Chemical Structure | Role in Synthesis |
| (R)-(+)-1-(1-Naphthyl)ethylamine | C₁₂H₁₃N | Chiral amine source providing the correct stereochemistry for the final product. |
| 3-[3-(Trifluoromethyl)phenyl]propanal | C₁₀H₉F₃O | Aldehyde used in reductive amination with the chiral amine. |
| 3-[3-(Trifluoromethyl)phenyl]propanoic acid | C₁₀H₉F₃O₂ | Carboxylic acid used to form an amide with the chiral amine, which is then reduced. |
| 1-Bromo-3-(3-(trifluoromethyl)phenyl)propane | C₁₀H₁₀BrF₃ | Alkyl halide used for nucleophilic substitution with the chiral amine. |
Synthetic Workflow: Reductive Amination
One of the most common and efficient methods for Cinacalcet synthesis is reductive amination. This approach involves the reaction of (R)-(+)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propanal to form an intermediate imine, which is then reduced to the final secondary amine, Cinacalcet.
Caption: Reductive amination pathway for the synthesis of Cinacalcet.
A typical procedure for the reductive amination synthesis of Cinacalcet is as follows:
-
Imine Formation: (R)-(+)-1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propanal are dissolved in a suitable solvent, such as methanol.[10] The mixture is stirred at room temperature (20-30°C) to facilitate the formation of the corresponding imine.[10]
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture.[11] The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the completion of the reduction.
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield crude Cinacalcet base.
-
Salt Formation: The crude base is dissolved in a suitable solvent like ethyl acetate and treated with hydrochloric acid to precipitate Cinacalcet hydrochloride.[10] The resulting solid is filtered and dried.
| Step | Reagents and Conditions | Typical Yield |
| Imine Formation | (R)-(+)-1-(1-naphthyl)ethylamine, 3-[3-(trifluoromethyl)phenyl]propanal, Methanol, 20-30°C | High |
| Reduction | Sodium Borohydride (NaBH₄) | >80% |
| Salt Formation | Hydrochloric acid, Ethyl acetate | Quantitative |
| Overall Yield | ~54.4% [12] |
Synthetic Workflow: Amide Formation and Reduction
Another established route involves the formation of an amide bond between (R)-(+)-1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propanoic acid, followed by the reduction of the amide to the corresponding amine.
Caption: Amide formation and reduction pathway for Cinacalcet synthesis.
-
Amide Coupling: 3-[3-(trifluoromethyl)phenyl]propanoic acid is activated, for example, by conversion to its acid chloride or by using a coupling agent. The activated acid is then reacted with (R)-(+)-1-(1-naphthyl)ethylamine in the presence of a base to form the amide intermediate.
-
Amide Reduction: The formed amide is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
-
Work-up and Purification: The reaction is carefully quenched, and the product is worked up similarly to the reductive amination route to yield Cinacalcet base.
-
Salt Formation: The base is converted to the hydrochloride salt as previously described.
| Step | Reagents and Conditions |
| Amide Coupling | 3-[3-(Trifluoromethyl)phenyl]propanoic acid, (R)-(+)-1-(1-naphthyl)ethylamine, Coupling agent |
| Amide Reduction | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF) |
| Salt Formation | Hydrochloric acid, Ethyl acetate |
Analytical Methods for Cinacalcet and Intermediates
The purity and identity of Cinacalcet and its intermediates are typically assessed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) is the most common method for determining purity and quantifying impurities.[13][14]
Typical HPLC Method Parameters
| Parameter | Conditions |
| Column | C18 (e.g., 100 mm x 4.6 mm, 3 µm)[13] |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[13][14] |
| Flow Rate | Typically around 1.0 mL/min.[15] |
| Detection | UV detection at a wavelength of approximately 210 nm or 223 nm.[13][15] |
| Column Temperature | Maintained at a constant temperature, for example, 30°C.[13] |
Conclusion
References
- 1. Cinacalcet - Wikipedia [en.wikipedia.org]
- 2. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 6. Sirtinol | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 8. Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API) [diposit.ub.edu]
- 9. Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API) [diposit.ub.edu]
- 10. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 11. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. ijrpr.com [ijrpr.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum - PMC [pmc.ncbi.nlm.nih.gov]
The Fine-Tuned Inhibition of Sirtuins: A Deep Dive into the Structure-Activity Relationship of Sirtinol Analogues
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of sirtinol analogues as inhibitors of class III histone deacetylases (HDACs), known as sirtuins. Sirtuins, particularly SIRT1 and SIRT2, are critical regulators of various cellular processes, including gene silencing, cell cycle, and apoptosis, making them promising therapeutic targets for a range of diseases, from cancer to neurodegeneration. Sirtinol, a cell-permeable inhibitor of SIRT1 and SIRT2, has served as a foundational scaffold for the development of more potent and selective inhibitors. This guide summarizes the key quantitative data, details the experimental methodologies used to evaluate these compounds, and visualizes the intricate signaling pathways and experimental workflows involved.
Key Structure-Activity Relationship Insights
The inhibitory potency and selectivity of sirtinol analogues are dictated by specific structural modifications. The core structure of sirtinol consists of a 2-hydroxy-1-naphthaldehyde moiety linked to a benzamide portion. SAR studies have revealed several critical features:
-
The 2-Hydroxy Group on the Naphthalene Moiety is Crucial: Removal of the 2-hydroxy group from the naphthalene ring leads to a significant decrease in inhibitory activity, highlighting its importance for binding to the sirtuin active site.[1]
-
Substitution on the Benzamide Ring Modulates Potency and Selectivity: Modifications to the benzamide ring have a profound impact on the inhibitory profile.
-
Positional Isomerism: Moving the substituent from the ortho (sirtinol) to the meta or para position (m- and p-sirtinol) can dramatically increase potency. For instance, p-sirtinol is approximately 10-fold more potent than sirtinol against human SIRT1.[2]
-
Nature of the Substituent: The type of functional group at the 2'-position of the aniline portion is critical. While small modifications can be tolerated, bulky or charged groups can be detrimental. For example, a 2'-carboxamido analogue was found to be completely inactive.[1][2]
-
-
Enantioselectivity is Absent: Studies on the (R)- and (S)-enantiomers of sirtinol have shown similar inhibitory effects on both yeast and human sirtuins, indicating a lack of enantioselective inhibition.[1][2]
Quantitative Analysis of Sirtinol Analogues
The following table summarizes the in vitro inhibitory activity of sirtinol and its key analogues against yeast Sir2 (ySir2), human SIRT1 (hSIRT1), and human SIRT2 (hSIRT2). The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Modification | ySir2 IC50 (µM) | hSIRT1 IC50 (µM) | hSIRT2 IC50 (µM) |
| Sirtinol (1) | 2'-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide | 48 | 131 | 57.7 |
| Analogue 2 | Lacking the 2-hydroxy group on the naphthalene moiety | >300 | >300 | ND |
| m-Sirtinol (7) | 3'-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide | 45 | 58 | 36 |
| p-Sirtinol (8) | 4'-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide | 42 | 13 | 26 |
| (R)-Sirtinol (9) | (R)-enantiomer of Sirtinol | 52 | 65 | 55 |
| (S)-Sirtinol (10) | (S)-enantiomer of Sirtinol | 50 | 68 | 38 |
ND: Not Determined
Experimental Protocols
Synthesis of Sirtinol Analogues (General Procedure)
A mixture of 2-hydroxy-1-naphthaldehyde and the appropriate amino-N-(1-phenylethyl)benzamide is refluxed in a 2:1 mixture of absolute ethanol and benzene in the presence of a catalytic amount of glacial acetic acid for 4 hours.[2] Upon cooling, the resulting solid is collected by filtration, washed with chloroform, and purified by crystallization.[2]
In Vitro Sirtuin Inhibition Assay
Recombinant yeast Sir2, human SIRT1, or human SIRT2 is incubated with an acetylated histone substrate, dithiothreitol, and varying concentrations of the sirtinol analogue. The reaction is carried out at 30°C for yeast Sir2 and 37°C for human SIRT1 and SIRT2 for 60 minutes in the presence of NAD+.[2] The inhibitory activity is determined by measuring the amount of deacetylated substrate, often using a fluorescent-based assay.
Yeast Phenotypic Assay (In Vivo)
The in vivo inhibitory activity of sirtinol analogues is assessed using a yeast strain with a URA3 gene inserted near a telomere, which is silenced by Sir2.[2] Inhibition of Sir2 leads to the expression of URA3, allowing for cell growth on a medium lacking uracil. The potency of the compounds is evaluated by monitoring the growth of yeast in the presence of varying concentrations of the inhibitor.
Signaling Pathways and Experimental Workflows
Sirtinol's Impact on the p53 Signaling Pathway
Sirtinol inhibits SIRT1, a deacetylase of the tumor suppressor protein p53. This inhibition leads to the hyperacetylation of p53, enhancing its stability and transcriptional activity. Activated p53 can then induce cell cycle arrest or apoptosis.
Sirtinol's Interference with the MAPK Signaling Pathway
Sirtinol treatment has been shown to attenuate the Ras-MAPK signaling pathway.[3] This pathway is crucial for cell proliferation and survival. By impairing the activation of key components like Ras and downstream kinases, sirtinol can contribute to senescence-like growth arrest in cancer cells.
Experimental Workflow for Sirtuin Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory potency of sirtinol analogues.
References
R-Sirtinol: A Technical Guide to its Off-Target Effects and Iron Chelation Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-sirtinol is a widely utilized cell-permeable inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, members of the sirtuin family of proteins.[1][2] While its on-target effects on sirtuins have been extensively studied in the context of cancer, aging, and inflammation, a growing body of evidence highlights significant off-target activities that are crucial for the interpretation of experimental results and consideration in drug development.[3] A primary off-target effect of R-sirtinol is its function as an intracellular iron chelator, a property that contributes to its biological activity.[1][3][4][5] This guide provides an in-depth technical overview of the off-target effects of R-sirtinol, with a particular focus on its iron chelation capabilities, and details the experimental protocols to assess these activities.
Core Concepts: On-Target vs. Off-Target Effects
R-sirtinol was initially identified through phenotypic screening as an inhibitor of the yeast Sir2 protein and subsequently shown to inhibit human SIRT1 and SIRT2.[6] Its mechanism of action as a sirtuin inhibitor involves the modulation of acetylation levels of various histone and non-histone proteins, thereby influencing downstream signaling pathways.[1] However, biological activities observed at concentrations lower than its inhibitory levels against sirtuins have suggested the presence of off-target effects.[3] The most prominent of these is its ability to bind intracellular iron, impacting iron homeostasis and inducing cellular responses independent of sirtuin inhibition.[3][4][5]
Quantitative Data: Inhibitory and Biological Activities
The following tables summarize the key quantitative data related to the activity of R-sirtinol.
Table 1: Sirtuin Inhibitory Activity of R-Sirtinol
| Target | IC50 Value | Assay Conditions | Reference(s) |
| Human SIRT1 | 131 µM | In vitro cell-free assay with recombinant human SIRT1. | [2] |
| Human SIRT2 | 38 µM | In vitro cell-free assay with recombinant human SIRT2. | [2] |
| Yeast Sir2p | 68 µM | In vitro assay with recombinant yeast Sir2p. | [2][7] |
Table 2: Biological Effects and Associated Concentrations
| Biological Effect | Cell Line(s) | Effective Concentration | Notes | Reference(s) |
| Induction of Senescence-like Growth Arrest | MCF-7, H1299 | 100 µM | Characterized by induction of senescence-associated β-galactosidase activity. | [7] |
| Inhibition of Colony Formation | MCF-7, H1299 | ≥ 33 µM | Dose-dependent inhibition observed. | [7] |
| Attenuation of Basal and EGF/IGF-I Stimulated MAPK | MCF-7, H1299 | 100 µM | Affects phosphorylation of ERK, JNK/SAPK, and p38 MAPK. | [7] |
| Induction of Apoptosis | Various cancer cells | Varies | Often associated with an increase in intracellular reactive oxygen species (ROS). | [1] |
| Intracellular Iron Chelation | Leukemia cells | Not specified | Leads to the formation of high-spin ferric species. | [3][4][5] |
Signaling Pathways Modulated by R-Sirtinol
R-sirtinol has been shown to impact several key signaling pathways, both as a consequence of sirtuin inhibition and through its off-target effects.
Caption: Signaling pathways affected by R-sirtinol.
Iron Chelation: A Key Off-Target Mechanism
The molecular structure of R-sirtinol contains a 2-hydroxynaphthalenyl moiety connected to a benzamide through an aldiminic nitrogen atom, forming a tridentate O,N,O donor set. This structure is similar to that of known iron scavengers.[3] R-sirtinol can bind to intracellular labile iron, forming a stable high-spin ferric complex.[3][4][5] This chelation has several biological consequences:
-
Disruption of Iron Homeostasis: By sequestering intracellular iron, R-sirtinol can affect the function of iron-dependent enzymes.
-
Induction of Oxidative Stress: The ferric-sirtinol complex can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage.[8]
-
Antiproliferative Effects: Cancer cells have a high demand for iron to sustain rapid proliferation. By limiting iron availability, R-sirtinol can exert antiproliferative effects independent of sirtuin inhibition.[3]
Caption: Proposed mechanism of R-sirtinol iron chelation.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the on- and off-target effects of R-sirtinol.
Sirtuin Inhibition Assay (In Vitro)
This protocol is a generalized method for assessing the direct inhibitory effect of R-sirtinol on SIRT1 and SIRT2 activity.
Caption: Workflow for in vitro sirtuin inhibition assay.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1)
-
Nicotinamide adenine dinucleotide (NAD+)
-
R-sirtinol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trichostatin A and a trypsin-based developer)
-
96-well black microplate
Procedure:
-
Prepare a stock solution of R-sirtinol in DMSO. Create a serial dilution of R-sirtinol in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the various concentrations of R-sirtinol or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT1 or SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional period (e.g., 30 minutes).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each R-sirtinol concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Intracellular Iron Chelation Assay (Calcein-AM Method)
This protocol measures the chelation of intracellular labile iron by R-sirtinol using the fluorescent probe Calcein-AM. Calcein is quenched by iron, and chelation by R-sirtinol will result in an increase in fluorescence.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
R-sirtinol
-
Calcein-AM
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with various concentrations of R-sirtinol or vehicle (DMSO) for the desired time period.
-
Prepare a working solution of Calcein-AM in PBS or serum-free medium.
-
Wash the cells with PBS to remove the treatment medium.
-
Load the cells with the Calcein-AM working solution and incubate at 37°C in the dark (e.g., for 30 minutes).
-
Wash the cells with PBS to remove excess Calcein-AM.
-
Analyze the fluorescence of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity in R-sirtinol-treated cells compared to control cells indicates intracellular iron chelation.
Reactive Oxygen Species (ROS) Detection Assay (DCFDA/H2DCFDA Method)
This protocol assesses the generation of intracellular ROS induced by R-sirtinol using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
R-sirtinol
-
DCFDA or H2DCFDA
-
PBS
-
Positive control (e.g., H2O2)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed cells in appropriate culture vessels.
-
Treat the cells with various concentrations of R-sirtinol, vehicle (DMSO), or a positive control for the desired time.
-
Prepare a working solution of DCFDA in serum-free medium.
-
Wash the cells with PBS.
-
Load the cells with the DCFDA working solution and incubate at 37°C in the dark (e.g., for 30-60 minutes).
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
R-sirtinol is a valuable tool for studying the roles of SIRT1 and SIRT2. However, researchers and drug development professionals must be aware of its significant off-target effects, particularly its ability to chelate intracellular iron. This property can contribute to its observed biological activities, including antiproliferative and pro-apoptotic effects, and may confound the interpretation of experimental data if not properly considered. The experimental protocols detailed in this guide provide a framework for dissecting the on-target sirtuin-dependent effects from the off-target iron chelation-mediated activities of R-sirtinol. A thorough understanding of these dual mechanisms of action is essential for the accurate interpretation of research findings and for the advancement of sirtuin-targeted drug discovery programs.
References
- 1. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiproliferative and apoptotic effects of sirtinol, a sirtuin inhibitor on human lung cancer cells by modulating Akt/β-catenin-Foxo3a axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the iron chelator function of sirtinol in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
R-Sirtinol Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of R-sirtinol, a well-characterized inhibitor of NAD+-dependent class III histone deacetylases (HDACs), specifically targeting Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). This document details the molecular mechanisms, key signaling pathways, and cellular effects of R-sirtinol in various cancer cell lines. It also provides detailed experimental protocols for researchers to validate its targets and cellular effects.
R-Sirtinol: An Overview
R-sirtinol is a cell-permeable small molecule that has been instrumental in elucidating the roles of SIRT1 and SIRT2 in cancer biology. It has been shown to induce a range of anti-cancer effects, including senescence-like growth arrest, apoptosis, and inhibition of cell proliferation in various cancer models.
Primary Molecular Targets: SIRT1 and SIRT2
R-sirtinol primarily targets SIRT1 and SIRT2, two members of the sirtuin family of proteins. Sirtuins are NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and cell survival. In the context of cancer, both SIRT1 and SIRT2 have been implicated as potential therapeutic targets.
Off-Target Effects: Iron Chelation
It is important to note that R-sirtinol has been identified as an intracellular iron chelator. This activity can contribute to its overall biological effects and should be considered when interpreting experimental results. Spectroscopic and structural data have revealed that sirtinol can form ferric complexes both in vitro and in cultured cells, thereby affecting the intracellular iron pool.[1][2][3][4] This iron chelation may contribute to its anti-proliferative effects, as cancer cells have a high demand for iron to sustain rapid growth.[3][4]
Quantitative Data: Inhibitory Activity of R-Sirtinol
The inhibitory potency of R-sirtinol against its primary targets and its anti-proliferative effects in cancer cell lines are summarized below.
| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Human SIRT1 | Cell-free enzymatic assay | 37.6 - 131 | [5] |
| Human SIRT2 | Cell-free enzymatic assay | 38 - 103.4 | [5] |
| MCF-7 (Breast Cancer) | Cell proliferation assay (24h) | 48.6 | [6] |
| MCF-7 (Breast Cancer) | Cell proliferation assay (48h) | 43.5 | [6] |
Key Cellular Effects and Signaling Pathways
R-sirtinol exerts its anti-cancer effects through the modulation of several key signaling pathways and cellular processes.
Induction of Senescence-Like Growth Arrest
A hallmark of R-sirtinol's activity in cancer cells is the induction of a senescence-like growth arrest. This is characterized by a flattened and enlarged cell morphology and the expression of senescence-associated β-galactosidase (SA-β-gal).[7] This effect has been observed in human breast cancer (MCF-7) and lung cancer (H1299) cells.[7]
Attenuation of the Ras-MAPK Signaling Pathway
R-sirtinol has been shown to impair the activation of the Ras-mitogen-activated protein kinase (MAPK) pathway.[7][8][9] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common feature of many cancers. R-sirtinol treatment leads to a reduction in the levels of active, GTP-bound Ras, which in turn attenuates the downstream phosphorylation and activation of key MAPK components, including ERK, JNK, and p38 MAPK.[7]
Modulation of the p53 Pathway and Induction of Apoptosis
R-sirtinol treatment leads to an increase in the acetylation of the tumor suppressor protein p53.[5][6][10][11][12] SIRT1 is known to deacetylate p53, thereby inhibiting its transcriptional activity. By inhibiting SIRT1, R-sirtinol promotes p53 acetylation, leading to its activation and the induction of p53-mediated apoptosis.[5][13] This apoptotic response is characterized by the upregulation of Bax, downregulation of Bcl-2, and the release of cytochrome c from the mitochondria.[6] The induction of apoptosis by sirtinol has been shown to be dependent on functional p53.[5][13]
Experimental Protocols
This section provides detailed protocols for key experiments to validate the targets and cellular effects of R-sirtinol.
Cell Viability and Proliferation Assay
This protocol is used to determine the IC50 value of R-sirtinol and its effect on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, H1299)
-
Complete culture medium
-
R-sirtinol (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of R-sirtinol in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the R-sirtinol dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is used to detect cellular senescence induced by R-sirtinol.[14][15][16][17][18]
Materials:
-
Cells treated with R-sirtinol
-
Phosphate-buffered saline (PBS)
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 5-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C (without CO2) overnight.
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantify the percentage of blue-stained cells.
Western Blot Analysis for MAPK and p53 Pathway Proteins
This protocol is used to assess the effect of R-sirtinol on the phosphorylation status of MAPK pathway proteins and the acetylation of p53.[19][20][21][22]
Materials:
-
Cells treated with R-sirtinol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-acetyl-p53, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Ras Activation Assay (Pull-down Assay)
This assay is used to measure the levels of active, GTP-bound Ras in cells treated with R-sirtinol.[23][24][25][26][27]
Materials:
-
Cells treated with R-sirtinol
-
Lysis/Wash buffer
-
Raf-1 RBD (Ras-binding domain) agarose beads
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Spin columns
-
Anti-Ras antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with GTPγS and another with GDP as positive and negative controls, respectively.
-
Incubate the cell lysates with Raf-1 RBD agarose beads to pull down active Ras.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Ras antibody.
SIRT1/SIRT2 Enzymatic Activity Assay
This assay measures the in vitro inhibitory effect of R-sirtinol on SIRT1 and SIRT2 activity.[28][29][30]
Materials:
-
Recombinant human SIRT1 and SIRT2 enzymes
-
Fluorogenic SIRT1/SIRT2 substrate (e.g., a p53-derived acetylated peptide)
-
NAD+
-
Assay buffer
-
R-sirtinol
-
Developer solution
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.
-
Add different concentrations of R-sirtinol to the wells.
-
Initiate the reaction by adding the SIRT1 or SIRT2 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
R-sirtinol serves as a valuable chemical probe for studying the roles of SIRT1 and SIRT2 in cancer. Its ability to induce senescence-like growth arrest and apoptosis through the modulation of the Ras-MAPK and p53 signaling pathways highlights the therapeutic potential of targeting these sirtuins in oncology. The experimental protocols provided in this guide offer a robust framework for researchers to validate the targets and cellular effects of R-sirtinol and other potential sirtuin inhibitors in various cancer cell lines. When using R-sirtinol, it is crucial to consider its off-target iron chelation activity to ensure accurate interpretation of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00829H [pubs.rsc.org]
- 4. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Dual Role of Sirtuins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirt 1 activator inhibits the AGE-induced apoptosis and p53 acetylation in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. telomer.com.tr [telomer.com.tr]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. buckinstitute.org [buckinstitute.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. hoelzel-biotech.com [hoelzel-biotech.com]
- 25. neweastbio.com [neweastbio.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. abcam.co.jp [abcam.co.jp]
- 30. spandidos-publications.com [spandidos-publications.com]
Literature review of sirtuin pathways and inhibitors
An In-depth Technical Guide to Sirtuin Pathways and Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins are a highly conserved family of seven (SIRT1-SIRT7) NAD⁺-dependent protein deacylases that have emerged as critical regulators of cellular health and longevity.[1][2] Their activity is intrinsically linked to the cell's energy status, making them pivotal players in a wide array of physiological and pathological processes.[1] By removing acetyl and other acyl groups from a multitude of protein substrates, sirtuins modulate essential pathways involved in metabolism, DNA repair, inflammation, stress resistance, and aging.[3][4] This central role has positioned them as highly attractive therapeutic targets for age-related diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[2][5]
This guide provides a comprehensive technical review of key sirtuin signaling pathways and the current landscape of sirtuin inhibitors. It is designed to serve as a resource for researchers and drug development professionals, offering detailed pathway diagrams, summarized quantitative data on inhibitors, and methodologies for essential experimental assays.
Core Sirtuin Signaling Pathways
Sirtuins are located in various subcellular compartments—SIRT1, SIRT6, and SIRT7 are primarily nuclear; SIRT2 is mainly cytosolic; and SIRT3, SIRT4, and SIRT5 are mitochondrial—allowing them to exert precise control over distinct cellular functions.[6][7] Their activity is dependent on the availability of the co-substrate NAD⁺, a crucial molecule in cellular metabolism. This dependency allows sirtuins to function as metabolic sensors, adjusting cellular processes in response to nutrient availability and energy expenditure.[7]
The NAD⁺ Salvage Pathway: Fueling Sirtuin Activity
The intracellular levels of NAD⁺ are maintained through several pathways, with the NAD⁺ salvage pathway being a primary contributor.[8] This pathway recycles nicotinamide (NAM), a byproduct of the sirtuin deacetylation reaction and an inhibitor of sirtuin activity, back into NAD⁺.[9][10] The key enzymes in this pathway are Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).[9] By regenerating the NAD⁺ substrate and removing the inhibitory NAM, the salvage pathway creates a direct regulatory loop that sustains sirtuin function.[10][11]
SIRT1: Master Regulator of Stress Response and Metabolism
SIRT1 is the most extensively studied sirtuin, acting on a wide range of transcription factors and cofactors to orchestrate responses to stress and metabolic changes. Two of its most critical targets are the tumor suppressor p53 and the inflammatory regulator NF-κB.
SIRT1-p53 Pathway: In response to cellular stress, such as DNA damage, the p53 protein is acetylated and activated, leading to cell cycle arrest or apoptosis. SIRT1 can deacetylate p53 at lysine 382, thereby inhibiting its transcriptional activity and promoting cell survival.[2][12] This interaction places SIRT1 at a critical juncture between cell fate decisions and longevity.[13]
SIRT1-NF-κB Pathway: Chronic inflammation is a hallmark of aging and many diseases. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory gene expression.[14] The p65/RelA subunit of NF-κB is activated by acetylation. SIRT1 directly deacetylates p65 at lysine 310, which suppresses NF-κB's transcriptional activity and dampens the inflammatory response.[3][15] This function links cellular metabolism and energy sensing directly to the control of inflammation.[16]
SIRT3: The Guardian of the Mitochondrion
SIRT3 is the primary mitochondrial deacetylase, playing a crucial role in maintaining mitochondrial health and metabolic homeostasis.[17][18] It targets a vast number of mitochondrial proteins involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, the electron transport chain, and antioxidant defense.[19][20] By deacetylating and activating enzymes like Superoxide Dismutase 2 (SOD2) and Isocitrate Dehydrogenase 2 (IDH2), SIRT3 helps to reduce the production of harmful reactive oxygen species (ROS).[6] SIRT3 also promotes mitochondrial biogenesis and regulates mitophagy, the selective removal of damaged mitochondria.[6][17]
Sirtuin Inhibitors: Data and Classification
The development of small molecule inhibitors targeting specific sirtuins is a major focus of therapeutic research. These inhibitors are invaluable tools for dissecting the biological roles of individual sirtuins and hold promise for treating diseases, particularly cancer, where the pro-survival functions of sirtuins can be detrimental.[5] Inhibitors are generally classified based on their mechanism of action, often competing with either the acetylated substrate or the NAD⁺ co-substrate.
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for several well-characterized inhibitors against various sirtuin isoforms.
Table 1: SIRT1 and SIRT2 Inhibitors
| Inhibitor | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Notes |
| EX-527 (Selisistat) | 0.038 - 0.098 | >20 | >50 | Highly potent and selective SIRT1 inhibitor.[11] |
| Sirtinol | 131 | 38 | Weak/No Activity | Early generation, non-selective inhibitor.[21][22] |
| Cambinol | 56 | 59 | Weak Activity | Inhibits both SIRT1 and SIRT2.[4] |
| AGK2 | 30 | 3.5 | 91 | Selective for SIRT2 over SIRT1 and SIRT3.[23] |
| SirReal2 | >100 | 0.140 | >100 | Highly potent and selective SIRT2 inhibitor.[21] |
| Tenovin-6 | 21 | 10 | 67 | Dual SIRT1/SIRT2 inhibitor.[23] |
| TM (Thiomyristoyl) | 98 | 0.028 | >200 | Potent and highly selective SIRT2 inhibitor.[21] |
| SIRT1-IN-1 | 0.205 | 11.5 | N/A | Potent and selective SIRT1 inhibitor.[22] |
N/A: Data not available in the reviewed sources.
Table 2: SIRT3, SIRT5, and SIRT6 Inhibitors
| Inhibitor | Target SIRT | IC₅₀ (µM) | Selectivity Notes |
| 3-TYP | SIRT3 | 0.016 | Highly selective for SIRT3 over SIRT1 (88 nM) and SIRT2 (92 nM).[21] |
| LC-0296 | SIRT3 | 3.6 | ~19-fold selective over SIRT1; ~9-fold over SIRT2.[24] |
| YC8-02 | SIRT3 | 0.53 | Potent SIRT3 inhibitor.[25] |
| Suramin | SIRT5 | 22 | Also potently inhibits SIRT1 (0.297 µM) and SIRT2 (1.15 µM).[4] |
| MC3482 | SIRT5 | ~15 (estimated) | Inhibits desuccinylase activity; no significant impact on SIRT1 or SIRT3.[26] |
| Compound 47 | SIRT5 | 0.210 | >3800-fold selective over SIRT1/2/3/6.[24] |
| OSS_128167 | SIRT6 | 89 | ~18-fold selective over SIRT1; ~8-fold over SIRT2.[21][27] |
| JYQ-42 | SIRT6 | 2.33 | >42-fold selective over SIRT1; ~37-fold over SIRT2.[27] |
Experimental Protocols
Evaluating the activity of sirtuin inhibitors requires robust and reliable assays. The most common method is the in vitro fluorometric assay, which measures the NAD⁺-dependent deacetylase activity of a recombinant sirtuin enzyme.
Protocol: In Vitro Fluorometric Sirtuin Activity Assay
This protocol provides a generalized workflow for determining the IC₅₀ value of a test compound against a specific sirtuin isoform.
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore, which is quenched by a nearby quenching molecule. Upon deacetylation by the sirtuin enzyme, a developing enzyme cleaves the peptide, releasing the fluorophore from the quencher. The resulting increase in fluorescence is directly proportional to the sirtuin's deacetylase activity. An inhibitor will reduce the rate of this fluorescence increase.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Fluorogenic acetylated peptide substrate (specific to the sirtuin isoform)
-
NAD⁺ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developing enzyme solution
-
Test inhibitor compound dissolved in DMSO
-
Known sirtuin inhibitor (e.g., Nicotinamide) as a positive control
-
96-well black, flat-bottom microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control inhibitor in assay buffer. The final DMSO concentration in the well should be kept constant and low (<1%).
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor dilution (or DMSO for control wells)
-
Recombinant sirtuin enzyme
-
Fluorogenic substrate
-
-
Initiate Reaction: Start the enzymatic reaction by adding the NAD⁺ solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes), protected from light.
-
Develop Signal: Stop the sirtuin reaction and initiate the development reaction by adding the developing enzyme solution to each well.
-
Second Incubation: Incubate the plate at room temperature or 37°C for a further 15-30 minutes to allow the fluorescent signal to develop.
-
Measurement: Read the fluorescence intensity on a microplate fluorometer using the appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 440-460 nm).[8][28]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The sirtuin family of proteins represents a critical node linking cellular metabolism, stress responses, and the aging process. Their intricate signaling pathways, particularly those involving SIRT1 and SIRT3, offer profound insights into the mechanisms of cellular regulation. The development of potent and selective sirtuin inhibitors has not only provided essential chemical probes to unravel these pathways but also holds significant therapeutic potential. As research continues to delineate the specific roles of each sirtuin isoform, the targeted modulation of their activity with small molecules will undoubtedly remain a promising frontier in drug discovery for a host of human diseases.
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitochondrial sirtuin 3 and various cell death modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 9. Video: Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates [jove.com]
- 10. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 16. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SIRT3 regulates mitochondrial biogenesis in aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of SIRT3 in the Brain Under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
- 22. benchchem.com [benchchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. file.elabscience.com [file.elabscience.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of (R)-Sirtinol Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Sirtinol is a synthetic, cell-permeable small molecule that has garnered significant attention in biomedical research.[1] It is recognized primarily as an inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2.[2][3][4][5][6][7] This inhibitory activity makes (R)-sirtinol a valuable chemical probe for elucidating the roles of sirtuins in various cellular processes, including gene regulation, stress response, apoptosis, and inflammation.[1][3] Unlike some other histone deacetylase (HDAC) inhibitors, sirtinol displays selectivity for the sirtuin class (Class III HDACs) and does not affect Class I and II HDACs, such as HDAC1.[2][3][4][5][6][7][8] Its utility extends to cancer research, where it has been shown to induce apoptosis and senescence-like growth arrest in various cancer cell lines.[1][3][6] Beyond its role as a sirtuin inhibitor, recent studies have revealed that sirtinol also functions as an intracellular iron chelator, adding another dimension to its mechanism of action.[9][10] This guide provides a comprehensive overview of the physical and chemical properties of (R)-sirtinol powder, detailed experimental protocols, and visualizations of its associated signaling pathways and workflows.
Physical and Chemical Properties
(R)-Sirtinol is typically supplied as a light yellow to yellow crystalline solid.[8][11] It is a 2-hydroxy-1-naphthaldehyde derivative.[8]
General Characteristics
The fundamental chemical identifiers and properties of (R)-Sirtinol are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(1-phenylethyl)benzamide | [12] |
| Synonyms | Sir Two Inhibitor Naphthol, SIRT1/2 Inhibitor I | [6][7][8][12][13] |
| CAS Number | 410536-97-9 | [2][3][4][5][6][7][8][11][12] |
| Molecular Formula | C₂₆H₂₂N₂O₂ | [2][3][5][6][7][8][11][12] |
| Molecular Weight | 394.47 g/mol | [2][3][4][5][6][8][11][12] |
| Appearance | Light yellow to yellow crystalline solid | [8][11] |
| Purity | ≥97% (HPLC) or ≥98% | [3][4][5][6][8][13] |
Solubility
(R)-Sirtinol is sparingly soluble in aqueous solutions and requires organic solvents for dissolution. For cell-based assays, stock solutions are typically prepared in DMSO. It is important to note that hygroscopic DMSO can reduce solubility.[2][11] For aqueous buffers, it is recommended to first dissolve sirtinol in DMF and then dilute with the chosen buffer.[7][13]
| Solvent | Solubility | Source(s) |
| DMSO | ~10 mg/mL, 11.67 mg/mL, 23 mg/mL, 35 mg/mL, up to 100 mM | [2][3][5][7][8][11][13][14] |
| DMF | ~15 mg/mL | [7][13] |
| Ethanol | ~10 mg/mL (Insoluble reported in one source) | [2][3] |
| Water | Insoluble | [2] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [7][13] |
Stability and Storage
Proper storage is critical to maintain the potency of (R)-Sirtinol powder and its solutions.
| Form | Storage Temperature | Stability | Source(s) |
| Solid Powder | -20°C, desiccated | ≥ 4 years (lyophilized form stable for 24 months) | [2][3][4][5][7][8][11][13] |
| In Solvent (e.g., DMSO) | -80°C | ~1 year | [2][11] |
| In Solvent (e.g., DMSO) | -20°C | ~1 month | [2][3][11] |
| Aqueous Solution | Not Recommended for > 1 day | Prone to hydrolytic decomposition in neutral aqueous solutions | [13][15] |
Biological Activity
(R)-Sirtinol is a selective inhibitor of sirtuins, a class of NAD⁺-dependent deacetylases. Its inhibitory profile makes it a useful tool for studying the biological functions of SIRT1 and SIRT2.
Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) values demonstrate sirtinol's potency against different sirtuin family members. It shows a slight preference for SIRT2 over SIRT1.
| Target Enzyme | IC₅₀ Value (µM) | Source(s) |
| Human SIRT1 | 131 | [2][3][4][5][6][7][8][16] |
| Human SIRT2 | 38 | [2][3][4][5][6][7][16] |
| Yeast Sir2p | 68 (or 48-70) | [2][3][4][5][6][7][8] |
| Human HDAC1 | No effect | [2][3][4][5][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of (R)-Sirtinol in a research setting.
In Vitro Sirtuin Inhibition Assay (Fluorometric)
This assay is commonly used to determine the IC₅₀ of inhibitors against recombinant sirtuin enzymes.
Principle: The assay measures the NAD⁺-dependent deacetylase activity of a sirtuin enzyme on a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. Following deacetylation by the sirtuin, a developing reagent cleaves the peptide, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.[16]
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD⁺ solution
-
(R)-Sirtinol powder
-
DMSO (fresh, anhydrous)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.8, 4 mM MgCl₂, 0.2 mM DTT)[2][14]
-
Developing reagent
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of (R)-Sirtinol in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Reaction Initiation: Add NAD⁺ (e.g., to a final concentration of 50 µM) to all wells to start the reaction.[2][14]
-
Incubation: Incubate the plate at 37°C (or 30°C) for a defined period (e.g., 60-120 minutes).[2][14][16]
-
Development: Add the developing reagent to each well to stop the enzymatic reaction and initiate fluorophore release.
-
Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes to allow for complete cleavage of the deacetylated substrate.[16]
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each sirtinol concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assay for SIRT1 Target Engagement
This protocol assesses the ability of (R)-Sirtinol to inhibit SIRT1 activity within a cellular context by measuring the acetylation status of a known SIRT1 substrate, p53.
Principle: SIRT1 deacetylates the tumor suppressor protein p53 at lysine 382 (K382), which suppresses its transcriptional activity.[17] Inhibition of SIRT1 by sirtinol leads to an increase in acetylated p53 (Ac-p53), which can be detected by Western Blot analysis.[18]
Materials:
-
Human cancer cell line (e.g., MCF-7)[2]
-
Complete cell culture medium
-
(R)-Sirtinol
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western Blot equipment
Procedure:
-
Cell Culture: Plate cells (e.g., MCF-7) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of (R)-Sirtinol (e.g., 50 µM) or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetyl-p53 (K382).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total p53 and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the Ac-p53 signal.
-
Quantify the band intensities. An increase in the ratio of acetylated p53 to total p53 in sirtinol-treated cells compared to the control indicates successful SIRT1 target engagement.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental procedures is essential for a clear understanding of (R)-Sirtinol's function.
SIRT1 Signaling Pathway and Inhibition by (R)-Sirtinol
The following diagram illustrates the central role of SIRT1 in deacetylating the p53 tumor suppressor and how (R)-Sirtinol intervenes in this process.
Caption: SIRT1 deacetylates and inactivates p53; (R)-Sirtinol inhibits SIRT1, leading to active p53.
Experimental Workflow for IC₅₀ Determination
This diagram outlines the sequential steps for determining the IC₅₀ value of (R)-Sirtinol using a fluorometric assay.
References
- 1. (R)-Sirtinol|Sirtuin Inhibitor [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 4. Sirtinol | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. stemcell.com [stemcell.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sirtinol [sigmaaldrich.com]
- 9. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sirtinol | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: R-sirtinol for In Vitro SIRT1 Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD⁺-dependent protein deacetylase that belongs to the class III histone deacetylase (HDAC) family.[1][2] It plays a central regulatory role in numerous cellular processes, including gene expression, DNA damage repair, metabolism, inflammation, and apoptosis by deacetylating histone and non-histone protein substrates.[1][3][4] Key non-histone targets include p53, NF-κB, and FOXO transcription factors.[5][6] Due to its significant involvement in the pathophysiology of various diseases such as cancer, metabolic disorders, and neurodegenerative diseases, SIRT1 has emerged as a prominent therapeutic target.[3][7]
Sirtinol, and its enantiomer R-sirtinol, are cell-permeable small molecules identified as inhibitors of the sirtuin family.[8] Specifically, Sirtinol inhibits human SIRT1 and SIRT2, making it a valuable tool for studying the biological functions of these enzymes and for screening potential therapeutic agents.[8][9] These application notes provide a comprehensive overview and a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of R-sirtinol against SIRT1.
Quantitative Data: Inhibitory Activity of Sirtinol and Comparators
The following table summarizes the in vitro inhibitory activity (IC₅₀) of Sirtinol against various sirtuins and its effect on cell proliferation.
| Compound | Target | IC₅₀ Value (µM) | Notes |
| Sirtinol | Human SIRT1 | 131[8][9], 40[6] | Cell-free enzymatic assay. |
| Sirtinol | Human SIRT2 | 38[8][9], 45[10] | Demonstrates activity against both SIRT1 and SIRT2. |
| Sirtinol | Yeast Sir2p | 68[8], 70[6] | Original inhibitor identified from a screen using yeast. |
| Sirtinol | MCF-7 Cells | 43.5 (48h)[10], 51[11] | IC₅₀ for cell growth inhibition. |
| Cambinol | Human SIRT1 | 56[6][12] | A related β-naphthol compound, also a dual SIRT1/SIRT2 inhibitor. |
| Cambinol | Human SIRT2 | 59[6][12] | Competitive inhibitor with the peptide substrate.[12] |
Note: IC₅₀ values can vary between studies depending on assay conditions, substrate, and enzyme preparation.
SIRT1 Signaling Pathway and Inhibition by R-sirtinol
SIRT1 deacetylates various protein targets to regulate cellular functions. For instance, SIRT1-mediated deacetylation of p53 at lysine 382 inhibits its transcriptional activity, thereby suppressing apoptosis.[4][6] Similarly, SIRT1 can deacetylate the RelA/p65 subunit of NF-κB, leading to reduced inflammation.[1][5] R-sirtinol blocks these activities by inhibiting the enzymatic function of SIRT1, resulting in the hyperacetylation of its target proteins.
Experimental Protocol: Fluorometric SIRT1 Inhibition Assay
This protocol describes a robust in vitro assay to measure the inhibitory effect of R-sirtinol on SIRT1 activity using a fluorogenic substrate.
A. Principle of the Assay The assay is typically performed in two steps. First, recombinant human SIRT1 deacetylates a synthetic peptide substrate containing an acetylated lysine residue flanked by a fluorophore and a quencher. In its acetylated state, the substrate's fluorescence is quenched. Upon deacetylation by SIRT1, a developer solution, which is a protease, specifically cleaves the deacetylated peptide, releasing the fluorophore from the quencher.[13][14][15] The resulting increase in fluorescence is directly proportional to SIRT1 activity.
B. Materials and Reagents
-
Recombinant Human SIRT1 enzyme (BPS Bioscience, Cat. No. 50081 or similar)[14]
-
Fluorogenic SIRT1 peptide substrate (e.g., Fluor de Lys-SIRT1, Enzo Life Sciences, Cat. No. BML-KI177 or similar)[16]
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
R-sirtinol (Selleck Chemicals, Cat. No. S1153 or similar)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[13][17]
-
Developer Solution (included in most commercial kits)[14][15]
-
Stop Solution (optional, included in some kits)
-
DMSO (Dimethyl sulfoxide), molecular biology grade
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[14][18]
C. Reagent Preparation
-
R-sirtinol Stock Solution: Prepare a 10 mM stock solution of R-sirtinol by dissolving 5 mg in 1.27 mL of DMSO.[8] Store aliquots at -20°C.
-
Serial Dilutions: Prepare a serial dilution of R-sirtinol in SIRT1 Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to prevent solvent effects.
-
SIRT1 Enzyme Working Solution: Dilute the recombinant SIRT1 enzyme to the desired concentration in cold SIRT1 Assay Buffer just before use. Keep the enzyme on ice.
-
NAD⁺ Working Solution: Prepare a working solution of NAD⁺ in SIRT1 Assay Buffer. The final concentration in the reaction is typically between 200-500 µM.
-
Substrate Working Solution: Dilute the fluorogenic substrate in SIRT1 Assay Buffer according to the manufacturer's instructions.
D. Assay Procedure
-
Plate Setup: Add the following reagents to the wells of a 96-well black plate in the specified order. Prepare wells for controls (No Enzyme, Vehicle Control) and a range of R-sirtinol concentrations.
| Component | Test Wells | Vehicle Control | No Enzyme Control |
| SIRT1 Assay Buffer | to 40 µL | to 40 µL | to 45 µL |
| R-sirtinol (diluted) | 5 µL | - | - |
| DMSO (in buffer) | - | 5 µL | 5 µL |
| SIRT1 Enzyme | 5 µL | 5 µL | - |
| Total Volume | 50 µL | 50 µL | 50 µL |
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the NAD⁺ working solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
Enzymatic Reaction: Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Development: Add 50 µL of Developer Solution to each well.
-
Final Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light, to allow for cleavage of the deacetylated substrate.[13][19]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation (~350-380 nm) and emission (~440-460 nm) wavelengths.[14][18]
E. Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from the "No Enzyme Control" wells from all other readings.
-
Calculate Percent Inhibition: Calculate the percentage of SIRT1 inhibition for each R-sirtinol concentration relative to the vehicle (DMSO) control using the following formula: % Inhibition = [1 - (Signal of Test Well / Signal of Vehicle Control Well)] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the R-sirtinol concentration. Fit the data to a dose-response curve (sigmoidal, 4PL) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of R-sirtinol that inhibits 50% of SIRT1 activity.
Experimental Workflow Diagram
Important Considerations
-
Specificity: R-sirtinol is not a specific inhibitor for SIRT1, as it also potently inhibits SIRT2.[8][9] Results should be interpreted with this in mind, and counter-screening against SIRT2 may be necessary.
-
Stability: Sirtinol is reported to be prone to hydrolytic decomposition in neutral aqueous solutions over a period of hours.[11] Freshly prepared dilutions are recommended for optimal activity.
-
Off-Target Effects: Sirtinol has been shown to act as an intracellular iron chelator, which may contribute to its biological effects independently of sirtuin inhibition.[20] This potential off-target activity should be considered when analyzing cellular data.
-
Enantiomers: Studies have shown that both (R)- and (S)-sirtinol have similar inhibitory effects on sirtuin enzymes, indicating a lack of enantioselectivity for its inhibitory action.[11][21]
References
- 1. d-nb.info [d-nb.info]
- 2. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Enzo Life Sciences FLUOR DE LYS SIRT1 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
R-sirtinol in Animal Studies: Detailed Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
R-sirtinol is a specific inhibitor of the NAD+-dependent class III histone deacetylases (HDACs), Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). These enzymes play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation. Due to its ability to modulate these pathways, R-sirtinol is a valuable tool for in vivo research in various fields, including oncology, neurobiology, and inflammatory diseases. These application notes provide a comprehensive guide to the dosage and administration of R-sirtinol in animal models, summarizing key quantitative data and offering detailed experimental protocols to assist researchers in their study design. It is important to note that the enantiomers (R)- and (S)-sirtinol have been reported to exhibit similar inhibitory activities, allowing for the consideration of data from studies using racemic "sirtinol".
Data Presentation: R-sirtinol and Sirtinol Dosage in Animal Studies
The following tables summarize quantitative data from in vivo studies that have utilized sirtinol, providing a comparative overview of dosages and administration routes in different animal models and disease contexts.
Table 1: R-sirtinol/Sirtinol Administration in Rat Models
| Animal Model | Therapeutic Area | Dosage | Administration Route | Treatment Frequency & Duration | Key Findings |
| Sprague-Dawley Rat | Trauma-Hemorrhage | 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Attenuated pro-inflammatory cytokine production and protected against hepatic injury.[1] |
| Rat Model | Myocardial Ischemia | 5 mg/kg | Intraperitoneal (i.p.) | Single dose, 30 min prior to ischemia | No specific outcomes mentioned in the initial abstract. |
| Neonatal Rat Model | Cardiac Ischemia | Not specified | Not specified | Not specified | Treatment with sirtinol led to a decrease in cardiomyocytes. |
| Subarachnoid Hemorrhage Rat Model | Neurological Injury | Not specified | Not specified | Not specified | Sirtinol treatment was associated with blood-brain barrier damage and aggravated brain edema. |
Table 2: R-sirtinol/Sirtinol Administration in Mouse Models
| Animal Model | Therapeutic Area | Dosage | Administration Route | Treatment Frequency & Duration | Key Findings |
| Mouse Model | Neurodegenerative Disease (General) | Not specified | Intraperitoneal (i.p.) | Not specified | Sirtinol concentrations in the brain and plasma were quantified. |
Experimental Protocols
Protocol 1: Preparation of R-sirtinol for In Vivo Administration
A. Intraperitoneal (i.p.) Injection Formulation
This protocol describes the preparation of a clear solution of R-sirtinol suitable for intraperitoneal injection.
Materials:
-
R-sirtinol powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of R-sirtinol in DMSO. A common concentration is 20 mg/mL.
-
To prepare a 20 mg/mL stock solution, dissolve 20 mg of R-sirtinol powder in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Working Solution Preparation (Example for a 1 mg/mL final concentration):
-
In a sterile microcentrifuge tube, combine the following sterile vehicles in the specified order. A common vehicle formulation consists of 2% DMSO, 30% PEG300, 5% Tween 80, and 63% sterile saline or PBS.[1]
-
For a final volume of 1 mL:
-
Add 300 µL of PEG300.
-
Add 20 µL of the 20 mg/mL R-sirtinol stock solution in DMSO.
-
Vortex the mixture until it is clear.
-
Add 50 µL of Tween 80 and vortex again until the solution is clear.
-
Add 630 µL of sterile saline or PBS to reach the final volume of 1 mL.
-
-
Vortex the final solution thoroughly before administration. The final concentration of R-sirtinol in this example is 0.4 mg/mL.[1]
-
Note: The final concentration of the working solution should be calculated based on the desired dosage (mg/kg) and the injection volume per animal (typically 5-10 µL/g of body weight). Prepare the working solution fresh on the day of injection.
-
B. Oral Gavage Formulation
This protocol describes the preparation of a homogenous suspension of R-sirtinol for oral administration.
Materials:
-
R-sirtinol powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
-
Sterile microcentrifuge tubes or small glass vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Vehicle Preparation:
-
Prepare a sterile solution of 0.5% or 1% CMC-Na in sterile water.
-
-
Suspension Preparation (Example for a 5 mg/mL suspension):
-
Weigh the required amount of R-sirtinol powder.
-
In a sterile tube or vial, add the appropriate volume of the CMC-Na solution.
-
Gradually add the R-sirtinol powder to the CMC-Na solution while continuously vortexing or stirring to ensure a uniform suspension.
-
For example, to prepare a 5 mg/mL suspension, add 5 mg of R-sirtinol to 1 mL of the CMC-Na solution.[1]
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Protocol 2: In Vivo Administration of R-sirtinol
A. Intraperitoneal (i.p.) Injection in Mice or Rats
Materials:
-
Prepared R-sirtinol injection solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately to calculate the precise injection volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, appropriate restraint techniques should be used to ensure the safety of both the animal and the researcher.
-
-
Injection Procedure:
-
Position the animal to expose the lower abdominal area.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol. Avoid the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the R-sirtinol solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
B. Oral Gavage in Mice or Rats
Materials:
-
Prepared R-sirtinol oral suspension
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal to determine the correct volume of the suspension to be administered.
-
Properly restrain the animal to prevent movement and ensure safe administration.
-
-
Gavage Procedure:
-
Ensure the gavage needle is the correct length, reaching from the mouth to the last rib without extending further.
-
Gently insert the gavage needle into the mouth and pass it along the side of the oral cavity towards the esophagus.
-
Allow the animal to swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the R-sirtinol suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for in vivo animal studies using R-sirtinol.
SIRT1/2 Signaling Pathway Inhibition by R-sirtinol
Caption: R-sirtinol inhibits SIRT1 and SIRT2, leading to increased acetylation of their targets.
References
Application of Sirtinol in Neurodegenerative Disease Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtinol is a cell-permeable inhibitor of the class III histone deacetylases (HDACs), specifically targeting sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2).[1][2] These NAD⁺-dependent enzymes are critical regulators of cellular processes, including stress resistance, metabolism, inflammation, and aging, all of which are implicated in the pathogenesis of neurodegenerative diseases.[3][4] Due to its dual inhibitory action, sirtinol serves as a crucial chemical probe to investigate the complex and sometimes opposing roles of SIRT1 and SIRT2 in models of Huntington's Disease (HD), Parkinson's Disease (PD), and other neurological conditions. Its application has revealed that while SIRT1 activity is often neuroprotective, SIRT2 inhibition can also be beneficial, highlighting the nuanced roles of these enzymes in neuronal health.
Disclaimer: The user's original query specified "R-sirtinol". However, the scientific literature predominantly refers to "sirtinol" without the "R-" stereoisomer designation. This document pertains to the compound widely cited as sirtinol.
Application Notes
Sirtinol has been utilized primarily as a research tool to pharmacologically inhibit SIRT1 and SIRT2, thereby elucidating their roles in various disease models. The interpretation of results from sirtinol treatment requires careful consideration of its dual target profile.
Huntington's Disease (HD)
In models of HD, the effect of sirtinol is complex, reflecting the opposing roles of SIRT1 and SIRT2.
-
Beneficial Effects (via SIRT2 Inhibition): In a Drosophila model of HD expressing mutant Huntingtin (Htt), pharmacological reduction of Sir2 (the fly ortholog of sirtuins) with sirtinol resulted in neuroprotection.[5] This protective effect is thought to be mediated primarily through the inhibition of SIRT2.[6] Independent studies have shown that specific SIRT2 inhibition is neuroprotective in cellular and invertebrate HD models.[7][8][9] The proposed mechanism involves the downregulation of sterol biosynthesis, which is dysregulated in HD.[7][8][9][10] SIRT2 inhibition reduces the nuclear trafficking of the sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor for cholesterol synthesis genes.[7][8][9]
-
Detrimental Effects (via SIRT1 Inhibition): In contrast, studies using human cells expressing mutant Htt showed that sirtinol treatment increased the aggregation of the mutant protein, suggesting a detrimental effect.[1][2] This aligns with findings that SIRT1 activation is generally protective in mammalian HD models.[6]
Parkinson's Disease (PD)
In PD models, research has focused on the accumulation of α-synuclein. Sirtinol has been used to demonstrate the protective role of SIRT1.
-
Probing SIRT1's Protective Role: SIRT1 activation has been shown to protect against α-synuclein-induced toxicity.[11][12] In a key study, the protective effect of the SIRT1 activator resveratrol was completely blocked by the addition of sirtinol, confirming that the observed neuroprotection was indeed mediated by SIRT1 activity.[13][14] The mechanism involves SIRT1-mediated deacetylation of Heat Shock Factor 1 (HSF1), leading to the increased expression of the chaperone protein Hsp70, which in turn helps to reduce α-synuclein aggregation.[11][15][16][17]
-
The Role of SIRT2: Separately, studies have shown that inhibiting SIRT2 can rescue α-synuclein-mediated toxicity.[11] This suggests that sirtinol's effect in PD models could be multifaceted, with its SIRT1 inhibition being pro-toxic and its SIRT2 inhibition being protective. The net effect would depend on the specific model system and the relative contributions of the two sirtuins to the pathological process.
Axonal Degeneration and Optic Neuritis
Sirtinol has been instrumental in demonstrating the neuroprotective function of SIRT1 in models of axonal injury and neuroinflammation.
-
Blocking Neuroprotection: In a mouse model of optic neuritis, experimental autoimmune encephalomyelitis (EAE), treatment with SIRT1 activators significantly reduced the loss of retinal ganglion cells (RGCs).[1][18][19] This neuroprotective effect was blocked when sirtinol was co-administered, providing strong evidence that SIRT1 activity is essential for neuronal survival in this context.[1][18][19][20] Sirtinol treatment reversed the RGC protection conferred by the SIRT1 activator, with cell counts returning to levels seen in placebo-treated diseased animals.[18][19] This application highlights sirtinol's utility in confirming the on-target effects of SIRT1-activating compounds.
Quantitative Data Summary
| Disease Model | Organism/Cell Line | Treatment & Concentration | Key Quantitative Result | Reference |
| Optic Neuritis | SJL/J Mice (EAE model) | Sirtinol (100 µM, intravitreal) + SRT647 (SIRT1 Activator) | Sirtinol blocked SRT647-mediated protection. RGC count: 773±42 (SRT647) vs. 493±28 (SRT647+Sirtinol). Placebo was 420±109. | [18][19] |
| Huntington's Disease | Drosophila melanogaster | Sirtinol (10 µM, in food) | Reduced photoreceptor neuron death in flies expressing mutant Htt. | [5] |
| Parkinson's Disease | SK-N-BE Neuroblastoma Cells | Sirtinol + Resveratrol (SIRT1 Activator) | Sirtinol co-treatment abolished the protective effect of resveratrol against α-synuclein(A30P) toxicity. | [13][14] |
Experimental Protocols
Protocol 1: Assessing Neuroprotection in a Drosophila Model of Huntington's Disease
-
Objective: To determine if sirtinol can suppress neurodegeneration induced by mutant Huntingtin (Htt).
-
Model: Transgenic Drosophila melanogaster expressing the N-terminal fragment of human Htt with a pathogenic polyglutamine repeat (e.g., Httex1p Q93) under the control of an eye-specific driver (e.g., gmr-GAL4).[5][21]
-
Reagents:
-
Standard cornmeal-yeast-agar fly food.
-
Sirtinol (dissolved in a suitable vehicle, e.g., DMSO).
-
-
Procedure:
-
Prepare fly food and allow it to cool. Before solidification, add sirtinol to the desired final concentration (e.g., 10 µM) and mix thoroughly.[5] Prepare a vehicle control food mixture.
-
Place virgin female flies of the driver line (gmr-GAL4) with male flies of the UAS-Httex1p Q93 line in a mating chamber with standard food.
-
Transfer the mating flies to vials containing the sirtinol-laced or vehicle control food to allow for egg-laying.
-
Allow the progeny to develop at a controlled temperature (e.g., 25°C).
-
Collect adult progeny expressing the mutant Htt transgene.
-
-
Endpoint Analysis (Pseudopupil Assay):
-
Age the adult flies for a set period (e.g., 7 days).[5]
-
Anesthetize the flies and mount them on a microscope slide.
-
Using a light microscope with transmitted light, focus on the ommatidia of the fly eye. The rhabdomeres within each ommatidium will be visible as a trapezoidal pattern.
-
Count the number of intact rhabdomeres in a set number of ommatidia per eye. A healthy, non-degenerated ommatidium will have seven visible rhabdomeres.
-
Compare the average number of surviving rhabdomeres between the sirtinol-treated and vehicle-treated groups. An increase in the average number of rhabdomeres indicates neuroprotection.
-
Protocol 2: Validating SIRT1-Mediated Neuroprotection in an Optic Neuritis Mouse Model
-
Objective: To confirm that the neuroprotective effect of a compound is mediated through SIRT1, using sirtinol as a specific inhibitor.
-
Model: Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice, which serves as a model for multiple sclerosis and optic neuritis.[18][19][22]
-
Reagents:
-
Proteolipid protein (PLP) 139-151 peptide.
-
Complete Freund's Adjuvant (CFA).
-
Mycobacterium tuberculosis H37Ra.
-
Pertussis toxin.
-
SIRT1 activator of interest (e.g., SRT647).
-
Sirtinol (for intravitreal injection).
-
Fluorogold (retrograde tracer).
-
-
Procedure:
-
Retrograde Labeling: One week prior to EAE induction, anesthetize mice and inject Fluorogold into the superior colliculi to label Retinal Ganglion Cells (RGCs).[18][19]
-
EAE Induction (Day 0): Emulsify PLP peptide in CFA and inject mice subcutaneously. Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
Treatment Administration: Administer the SIRT1 activator (e.g., 66.67 mM SRT647) and sirtinol (e.g., 100 µM) via intravitreal injection on specified days (e.g., days 0, 3, 7, and 11).[18][19] Use four groups: Vehicle, SIRT1 Activator alone, Sirtinol alone, and SIRT1 Activator + Sirtinol.
-
Tissue Collection (Day 14): Euthanize mice, enucleate the eyes, and prepare retinal flat mounts.[18][19]
-
-
Endpoint Analysis (RGC Quantification):
-
View the retinal flat mounts under a fluorescence microscope.
-
Count the fluorescently labeled RGCs in multiple standardized fields of view for each retina.
-
Calculate the average number of RGCs per eye for each treatment group.
-
Statistical analysis: A significant decrease in RGC count in the "SIRT1 Activator + Sirtinol" group compared to the "SIRT1 Activator alone" group confirms that the protection is SIRT1-dependent.[18][19]
-
Visualizations
Caption: Sirtinol's protective mechanism in a Huntington's Disease model via SIRT2 inhibition.
Caption: Sirtinol blocks SIRT1-mediated protection in a Parkinson's Disease model.
Caption: Workflow for using sirtinol to validate SIRT1-dependent neuroprotection.
References
- 1. SIRT1 activation confers neuroprotection in experimental optic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT1 and NRF2 Gene Transfer Mediate Distinct Neuroprotective Effects Upon Retinal Ganglion Cell Survival and Function in Experimental Optic Neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of specific HDACs and sirtuins suppresses pathogenesis in a Drosophila model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of combinatorial drug regimens for treatment of Huntington's disease using Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Targeting Sirtuin-1 in Huntington’s disease: Rationale and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis [escholarship.org]
- 8. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hdsa.org [hdsa.org]
- 11. SIRT1 Protects against α-Synuclein Aggregation by Activating Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SIRT1 activator resveratrol protects SK-N-BE cells from oxidative stress and against toxicity caused by alpha-synuclein or amyloid-beta (1-42) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. SIRT1 protects against α-synuclein aggregation by activating molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. SIRT1 Protects against α-Synuclein Aggregation by Activating Molecular Chaperones [dspace.mit.edu]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. SIRT1 Activation Confers Neuroprotection in Experimental Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Characterization of a Drosophila model of Huntington's disease [dspace.mit.edu]
- 22. Inflammatory demyelination induces axonal injury and retinal ganglion cell apoptosis in experimental optic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring R-sirtinol-Induced Apoptosis: A Guide to Cell-Based Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for utilizing cell-based assays to measure apoptosis induced by R-sirtinol, a known inhibitor of SIRT1 and SIRT2 deacetylases. We present protocols for three key assays: Annexin V staining for detecting phosphatidylserine externalization, caspase activity assays for measuring the executioners of apoptosis, and JC-1 staining for assessing mitochondrial membrane potential. This guide includes comprehensive, step-by-step experimental procedures, data interpretation guidelines, and visual representations of the underlying signaling pathway and experimental workflows to facilitate robust and reproducible measurement of R-sirtinol's apoptotic effects in cancer cell lines.
Introduction to R-sirtinol and Apoptosis
R-sirtinol is a cell-permeable inhibitor of the NAD+-dependent histone deacetylases SIRT1 and SIRT2.[1] These sirtuins play crucial roles in various cellular processes, including cell survival, senescence, and metabolism.[2][3] In the context of cancer, SIRT1 and SIRT2 are often overexpressed and contribute to tumor progression by deacetylating and inactivating tumor suppressor proteins like p53.[4][5] By inhibiting SIRT1 and SIRT2, R-sirtinol can lead to the hyperacetylation and activation of pro-apoptotic proteins, ultimately triggering programmed cell death, or apoptosis, in cancer cells.[2][6] R-sirtinol has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and adult T-cell leukemia.[2][4][7]
Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[8] Key events in the apoptotic cascade include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, the activation of a family of cysteine proteases called caspases, and the disruption of the mitochondrial membrane potential.[9][10]
This application note details robust cell-based assays to quantify these key apoptotic events following treatment with R-sirtinol.
R-sirtinol-Induced Apoptotic Signaling Pathway
R-sirtinol primarily functions by inhibiting SIRT1 and SIRT2. This inhibition leads to an increase in the acetylation of various protein targets, including the tumor suppressor p53.[2] Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic proteins such as Bax.[11] Bax, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[2] This event triggers the activation of a cascade of caspases, which are the central executioners of apoptosis, ultimately leading to the cleavage of cellular substrates and the dismantling of the cell.[12]
Figure 1: R-sirtinol induced apoptotic signaling pathway.
Experimental Protocols
This section provides detailed protocols for three key cell-based assays to measure R-sirtinol-induced apoptosis. The following experimental workflow provides a general overview of the process.
Figure 2: General experimental workflow for assessing apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
R-sirtinol stock solution (dissolved in DMSO)
-
6-well plates or T25 flasks
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.[14]
-
R-sirtinol Treatment: Treat cells with various concentrations of R-sirtinol (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
For suspension cells, simply collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14][15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are activated during apoptosis and are responsible for cleaving a variety of cellular substrates. Caspase-3 and -7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by activated caspase-3 and -7.[17] The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[17]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates suitable for luminescence measurements
-
Cell culture medium
-
R-sirtinol stock solution
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
R-sirtinol Treatment: Treat cells with a serial dilution of R-sirtinol (and a vehicle control) and incubate for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[18]
-
-
Measurement: Measure the luminescence of each well using a luminometer.[19]
Data Interpretation: An increase in luminescence compared to the vehicle-treated control cells indicates an increase in caspase-3/7 activity and apoptosis.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Principle: A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic, cationic fluorescent probe that can be used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Cell culture medium
-
R-sirtinol stock solution
-
Black-walled, clear-bottom 96-well plates for fluorescence microscopy or flow cytometry tubes
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with R-sirtinol as described in the previous protocols. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[20]
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[20]
-
-
Washing:
-
Remove the staining solution and wash the cells twice with 1X Assay Buffer.[21]
-
-
Analysis:
-
Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.[20]
-
Flow Cytometry: Harvest the cells, resuspend them in 1X Assay Buffer, and analyze immediately by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.[21]
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio in R-sirtinol-treated cells compared to control cells indicates a loss of mitochondrial membrane potential and the induction of apoptosis.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and concise manner.
Table 1: R-sirtinol IC50 Values in Cancer Cell Lines
| Cell Line | R-sirtinol IC50 (24h) | R-sirtinol IC50 (48h) | Citation |
| MCF-7 (Breast Cancer) | 48.6 µM | 43.5 µM | [2][6] |
| MDA-MB-231 (Breast Cancer) | 83 ± 6 µM | - | [22] |
| H1299 (Lung Cancer) | - | - | [7][23] |
Note: IC50 values can vary depending on the specific experimental conditions and cell line.
Table 2: Summary of Expected Results from Apoptosis Assays
| Assay | Parameter Measured | Expected Result with R-sirtinol Treatment |
| Annexin V/PI Staining | Phosphatidylserine externalization | Increased percentage of Annexin V positive cells |
| Caspase-3/7 Activity | Executioner caspase activation | Increased luminescence signal |
| JC-1 Staining | Mitochondrial membrane potential | Decreased red/green fluorescence ratio |
Troubleshooting
-
High background in Annexin V staining: Ensure cells are handled gently during harvesting to avoid mechanical damage to the cell membrane. Use fresh buffers.
-
Low signal in caspase assay: Ensure the cell lysate concentration is within the optimal range for the assay. Check the expiration date of the reagents.
-
Inconsistent JC-1 staining: Optimize the JC-1 concentration and incubation time for your specific cell type. Analyze samples immediately after staining to prevent dye leakage.[21]
Conclusion
The cell-based assays described in this application note provide a robust framework for quantifying R-sirtinol-induced apoptosis. By measuring key events in the apoptotic pathway, researchers can effectively characterize the pro-apoptotic activity of R-sirtinol and other sirtuin inhibitors in various cancer cell models. The combination of these assays will provide a comprehensive understanding of the cellular response to R-sirtinol treatment.
References
- 1. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High expression of the longevity gene product SIRT1 and apoptosis induction by sirtinol in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem-agilent.com [chem-agilent.com]
- 22. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
R-Sirtinol: A Versatile Tool for Interrogating Sirtuin Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: R-sirtinol is a cell-permeable small molecule that has emerged as a valuable chemical probe for studying the function of sirtuins, a class of NAD+-dependent deacetylases. Sirtuins play crucial roles in a wide array of cellular processes, including gene regulation, metabolism, DNA repair, and stress response. By inhibiting the deacetylase activity of specific sirtuins, R-sirtinol allows for the elucidation of their downstream signaling pathways and physiological functions. These application notes provide detailed protocols for utilizing R-sirtinol as a tool compound in both biochemical and cell-based assays to investigate sirtuin biology.
Data Presentation
R-sirtinol exhibits inhibitory activity against several sirtuin isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for R-sirtinol against human SIRT1 and SIRT2, as well as yeast Sir2p. This data is critical for designing experiments with appropriate concentrations of the inhibitor.
| Target Sirtuin | IC50 Value (µM) |
| Human SIRT1 | 131[1] |
| Human SIRT2 | 38[1] |
| Yeast Sir2p | 68[2] |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of R-sirtinol's mechanism of action and its application in experimental settings, the following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by R-sirtinol and a general workflow for its use in research.
Experimental Protocols
Herein, we provide detailed protocols for the preparation of R-sirtinol solutions and its application in key experimental assays.
Preparation and Storage of R-sirtinol Stock Solution
Proper preparation and storage of the R-sirtinol stock solution are crucial for maintaining its activity and ensuring experimental reproducibility.
Materials:
-
R-sirtinol powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
Protocol:
-
To prepare a 10 mM stock solution, reconstitute 5 mg of R-sirtinol powder in 1.27 mL of DMSO.[3]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.[4]
Note: Working concentrations will vary depending on the specific cell line and experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the inhibitory effect of R-sirtinol on sirtuin activity in vitro. The assay relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by a sirtuin enzyme.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
R-sirtinol stock solution (in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the R-sirtinol stock solution in Sirtuin Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in Sirtuin Assay Buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of Sirtuin Assay Buffer to all wells.
-
Add 5 µL of the diluted R-sirtinol solution or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared sirtuin enzyme solution to all wells except for the "No Enzyme Control" wells. Add 10 µL of assay buffer to the "No Enzyme Control" wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the NAD+ solution to all wells.
-
Mix the plate gently on a shaker for 1 minute.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each R-sirtinol concentration using the formula: % Inhibition = 100 x [1 - (Fluorescence with inhibitor / Fluorescence of vehicle control)].
-
Plot the percent inhibition against the logarithm of the R-sirtinol concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
R-sirtinol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear, flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of R-sirtinol in complete culture medium from the stock solution. A suggested starting concentration range is 10-100 µM.
-
Remove the medium from the wells and add 100 µL of the R-sirtinol dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest R-sirtinol treatment.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Western Blot Analysis of Protein Acetylation
This protocol details the use of Western blotting to detect changes in the acetylation status of sirtuin substrates (e.g., p53, histones) in cells treated with R-sirtinol.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
R-sirtinol stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-p53, anti-total-p53, anti-acetylated-Histone H3, anti-total-Histone H3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of R-sirtinol or vehicle (DMSO) for the chosen duration (e.g., 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and visualize the signal with a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the acetylated protein to the total protein and the loading control to determine the effect of R-sirtinol treatment.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. protocols.io [protocols.io]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Synergistic Potential of R-sirtinol in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-sirtinol is a cell-permeable inhibitor of the NAD+-dependent histone deacetylases SIRT1 and SIRT2.[1] Emerging evidence suggests that the inhibition of sirtuins can sensitize cancer cells to conventional chemotherapeutic agents, presenting a promising avenue for combination therapies to enhance treatment efficacy and overcome drug resistance.[2][3][4] Sirtuins, particularly SIRT1, are often overexpressed in various cancers and play a crucial role in cellular processes such as DNA repair, cell cycle progression, and apoptosis, making them a compelling target for anticancer drug development.[5][6][7] R-sirtinol has been shown to induce apoptosis and senescence-like growth arrest in cancer cells.[4][8] This document provides a detailed experimental framework for researchers to investigate the synergistic effects of R-sirtinol in combination with standard chemotherapy drugs.
Core Concepts and Signaling Pathways
SIRT1 and SIRT2 regulate numerous cellular pathways implicated in cancer progression and chemoresistance. R-sirtinol, by inhibiting these sirtuins, can modulate the activity of key proteins involved in cell fate decisions.
One of the primary mechanisms by which SIRT1 promotes cancer cell survival is through the deacetylation and subsequent inactivation of the tumor suppressor protein p53.[2][5] Inhibition of SIRT1 by R-sirtinol can lead to increased p53 acetylation and activation, thereby promoting apoptosis and cell cycle arrest.[9] Furthermore, SIRT1 has been shown to influence the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[10] R-sirtinol treatment can lead to the downregulation of Akt activation and β-catenin, while upregulating the pro-apoptotic transcription factor FoxO3a.[8] Another key pathway modulated by SIRT1 is the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9] By inhibiting SIRT1, R-sirtinol can suppress NF-κB's pro-survival functions.[9]
The following diagram illustrates the key signaling pathways influenced by R-sirtinol.
Caption: R-sirtinol inhibits SIRT1/2, affecting downstream pathways.
Experimental Design and Workflow
A systematic approach is crucial to evaluate the combination effects of R-sirtinol and chemotherapy. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for combination drug testing.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols.
Table 1: IC50 Values of Single Agents
| Cell Line | R-sirtinol IC50 (µM) | Chemotherapy Agent A IC50 (µM) | Chemotherapy Agent B IC50 (µM) |
| Cancer Cell Line 1 | |||
| Cancer Cell Line 2 | |||
| Normal Cell Line (Control) |
Table 2: Combination Index (CI) Values for Synergy Analysis
| Combination (Fixed Ratio) | Fa 0.25 | Fa 0.50 | Fa 0.75 | Interpretation |
| R-sirtinol + Chemo A | ||||
| R-sirtinol + Chemo B | ||||
| Fa: Fraction affected (e.g., 0.50 = 50% inhibition of cell growth). CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) | % Live (Annexin V-/PI-) |
| Control | ||||
| R-sirtinol | ||||
| Chemotherapy Agent | ||||
| Combination |
Table 4: Cell Cycle Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||
| R-sirtinol | |||
| Chemotherapy Agent | |||
| Combination |
Table 5: Western Blot Densitometry Analysis (Fold Change vs. Control)
| Treatment Group | p53 | Acetyl-p53 | Cleaved PARP | p-Akt | β-catenin | FoxO3a |
| R-sirtinol | ||||||
| Chemotherapy Agent | ||||||
| Combination | ||||||
| Values should be normalized to a loading control (e.g., β-actin or GAPDH). |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for control.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT/MTS/CCK-8)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the effects of combination treatments.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of R-sirtinol or the chemotherapeutic agent for 48-72 hours.[12]
-
Combination: Treat cells with R-sirtinol and the chemotherapeutic agent simultaneously using either a fixed-ratio or a checkerboard (matrix) design.
-
-
Assay Procedure (CCK-8 Example):
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.[12]
-
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay quantifies the extent of apoptosis induced by the treatments.[13][14][15]
-
Cell Treatment: Treat cells in 6-well plates with R-sirtinol, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13][14]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of the treatments on cell cycle progression.[16][17]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation:
-
Staining:
-
Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Western Blot Analysis
This technique is used to detect changes in the expression and post-translational modification of key proteins in the signaling pathways of interest.[20][21][22]
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, acetyl-p53, cleaved PARP, p-Akt, β-catenin, FoxO3a, and a loading control like β-actin or GAPDH) overnight at 4°C.[21]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection and Analysis:
The following diagram illustrates the western blot workflow.
Caption: Western blot experimental workflow.
Conclusion
References
- 1. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 2. Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Agents Targeted to Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 8. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. medium.com [medium.com]
- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 24. origene.com [origene.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by R-sirtinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-sirtinol is a cell-permeable inhibitor of the NAD+-dependent histone deacetylases (HDACs) of the sirtuin family, particularly SIRT1 and SIRT2.[1][2] Sirtuins play a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.[3][4] Inhibition of sirtuin activity by compounds like R-sirtinol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of interest in cancer research and drug development.[5][6][7] One of the key methods to evaluate the efficacy of cell cycle-targeting compounds is flow cytometry analysis of DNA content. This application note provides a detailed protocol for inducing and analyzing cell cycle arrest in cancer cells treated with R-sirtinol using propidium iodide (PI) staining and flow cytometry.
Principle
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By staining a population of cells with PI and analyzing them by flow cytometry, it is possible to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8] This allows for the quantification of the proportion of cells in each phase, providing a robust method to assess the impact of compounds like R-sirtinol on cell cycle progression.
Data Presentation
Treatment of cancer cells with R-sirtinol can lead to a significant alteration in the distribution of cells throughout the cell cycle. The following table summarizes the quantitative data from a study on human non-small cell lung cancer (NSCLC) H1299 cells treated with varying concentrations of sirtinol for 24 hours.
Table 1: Effect of R-sirtinol on Cell Cycle Distribution in H1299 Cells [5][9]
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (Control) | 55.3 ± 2.1 | 25.8 ± 1.5 | 18.9 ± 1.2 |
| Sirtinol (5 µM) | 58.2 ± 2.5 | 24.1 ± 1.8 | 17.7 ± 1.4 |
| Sirtinol (10 µM) | 60.5 ± 2.8 | 22.7 ± 1.9 | 16.8 ± 1.1 |
| Sirtinol (20 µM) | 63.1 ± 3.2 | 21.3 ± 2.0 | 15.6 ± 1.3 |
| Sirtinol (50 µM) | 70.4 ± 3.5 | 15.2 ± 2.2 | 14.4 ± 1.6 |
Data represents the mean ± standard deviation.
The data indicates that R-sirtinol induces a dose-dependent accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.[9] This suggests that R-sirtinol treatment causes a G1 cell cycle arrest in H1299 cells.[9]
Signaling Pathway
R-sirtinol exerts its effect on the cell cycle primarily through the inhibition of SIRT1 and SIRT2.[1][10] SIRT1 is known to deacetylate and inactivate the tumor suppressor protein p53.[7][11] By inhibiting SIRT1, R-sirtinol leads to an increase in acetylated (active) p53.[6] Activated p53 can then transcriptionally upregulate the expression of cell cycle inhibitors, such as p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for the G1/S transition, leading to cell cycle arrest in the G1 phase.
Experimental Protocols
Materials
-
R-sirtinol (dissolved in DMSO to create a stock solution, e.g., 10 mM)[1]
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[12][13]
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells of interest (e.g., H1299) in culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of R-sirtinol (e.g., 0, 5, 10, 20, 50 µM) by adding the appropriate volume of the stock solution to the culture medium. An equivalent volume of DMSO should be added to the control (0 µM) wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Cell Harvesting and Fixation
-
After treatment, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[14]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[13] Cells can be stored in 70% ethanol at -20°C for several weeks.
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[13]
-
Incubate the cells in the dark at room temperature for 30 minutes.[13]
-
Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of R-sirtinol-induced cell cycle arrest.
References
- 1. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Agents Targeted to Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application of R-sirtinol in Dermatological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-sirtinol is a cell-permeable inhibitor of the NAD+-dependent histone deacetylases (HDACs) belonging to the sirtuin family, particularly SIRT1 and SIRT2.[1][2] In dermatological research, R-sirtinol serves as a critical tool to investigate the roles of these sirtuins in various skin physiologies and pathologies. Its application spans across studies on skin inflammation, cellular responses to UV radiation, and the pathobiology of skin cancers like melanoma.[3][4][5] By inhibiting SIRT1 and SIRT2, R-sirtinol allows for the elucidation of signaling pathways regulated by these enzymes, offering insights into potential therapeutic targets for a range of dermatological conditions.[6]
This document provides detailed application notes and experimental protocols for the use of R-sirtinol in key areas of dermatological research.
Key Applications and Mechanisms
R-sirtinol primarily functions by inhibiting the deacetylase activity of SIRT1 and SIRT2. This leads to the hyperacetylation of various protein targets, altering their function and downstream signaling.
-
Inhibition of Pro-inflammatory Responses: In human dermal microvascular endothelial cells (HDMECs), R-sirtinol has been shown to diminish inflammatory responses induced by cytokines like TNF-α and IL-1β. This is achieved by reducing the expression of adhesion molecules and the secretion of inflammatory chemokines.[3][7]
-
Potentiation of UV-Induced Apoptosis: In keratinocytes, R-sirtinol enhances cell death induced by UV radiation and hydrogen peroxide.[4][8] This effect is mediated through the increased acetylation of the tumor suppressor protein p53, a key substrate of SIRT1.[4]
-
Anti-Melanoma Effects: R-sirtinol and other SIRT1 inhibitors have demonstrated anti-proliferative effects in melanoma cells.[5] Inhibition of SIRT1 can lead to a decrease in cell growth and the ability of single cells to form colonies.[9]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity and effects of R-sirtinol in various dermatological models.
| Parameter | Value | Target | Reference |
| IC50 (In Vitro Assay) | 131 µM | Human SIRT1 | [1] |
| IC50 (In Vitro Assay) | 38 µM | Human SIRT2 | [1] |
| IC50 (Cell-based Assay) | 43.5 µM (48h) | MCF-7 cells | [10] |
Table 1: Inhibitory Concentrations of R-sirtinol.
| Cell Type | Treatment | Effect | Quantitative Change | Reference |
| HDMECs | 10 µM R-sirtinol + 10 ng/ml TNF-α (24h) | Reduction in ICAM-1 and VCAM-1 expression | Significant decrease in mean fluorescence intensity (FACS) | [3] |
| HDMECs | 10 µM R-sirtinol + 10 ng/ml TNF-α (24h) | Decreased secretion of CXCL10 and CCL2 | Statistically significant reduction in chemokine concentration | [3] |
| HDMECs | 10 µM R-sirtinol + TNF-α/IL-1β | Decreased monocyte adhesion | Drastic reduction in the number of adherent fluorescent cells | [3] |
| Keratinocytes (HaCaT) | R-sirtinol + UV radiation (20 mJ/cm²) | Enhanced UV-induced cell death | Significant increase in apoptosis compared to UV alone | [4] |
| Melanoma Cells | Sirtinol treatment | Dose-dependent decrease in clonogenic survival | Visible reduction in colony formation | [5] |
Table 2: Summary of R-sirtinol's Effects in Dermatological Cell Models.
Experimental Protocols
Protocol 1: Inhibition of Inflammatory Response in Human Dermal Microvascular Endothelial Cells (HDMECs)
This protocol details the procedure to assess the anti-inflammatory effect of R-sirtinol on HDMECs stimulated with TNF-α.
Materials:
-
Primary Human Dermal Microvascular Endothelial Cells (HDMECs)
-
Endothelial Cell Growth Medium
-
R-sirtinol (stock solution in DMSO)
-
Recombinant Human TNF-α
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against ICAM-1 and VCAM-1
-
Flow cytometer
-
ELISA kits for CXCL10 and CCL2
-
Fluorescently labeled monocytes (e.g., Calcein-AM labeled)
Procedure:
-
Cell Culture: Culture HDMECs in endothelial cell growth medium at 37°C and 5% CO2. Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
R-sirtinol Pre-treatment: Treat the HDMECs with 10 µM R-sirtinol or vehicle (DMSO) for 18 hours.[3]
-
Inflammatory Stimulation: After pre-treatment, add 10 ng/ml TNF-α to the media and incubate for 5 or 24 hours.[3]
-
Analysis of Adhesion Molecule Expression (Flow Cytometry):
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer.
-
Incubate the cells with fluorochrome-conjugated anti-ICAM-1 and anti-VCAM-1 antibodies for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the samples using a flow cytometer.
-
-
Analysis of Chemokine Secretion (ELISA):
-
Collect the cell culture supernatant after the 24-hour TNF-α stimulation.
-
Perform ELISA for CXCL10 and CCL2 according to the manufacturer's instructions.
-
-
Monocyte Adhesion Assay:
-
After the 24-hour stimulation, wash the HDMEC monolayer gently with PBS.
-
Add fluorescently labeled monocytes to each well and incubate for 30 minutes at 37°C.
-
Gently wash away non-adherent monocytes with PBS.
-
Quantify the number of adherent monocytes by counting fluorescent cells in several random fields under a fluorescence microscope.[3]
-
Protocol 2: Assessment of UV-Induced Apoptosis in Keratinocytes
This protocol describes how to evaluate the effect of R-sirtinol on UV-induced apoptosis in human keratinocytes (e.g., HaCaT cell line).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
DMEM with 10% FBS
-
R-sirtinol (stock solution in DMSO)
-
UVB light source
-
PBS
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
MTT assay kit
-
Western blot reagents
-
Primary antibodies against acetyl-p53 (Lys382) and total p53
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2. Seed cells in appropriate plates for the planned assays.
-
R-sirtinol Pre-treatment: Pre-treat the cells with R-sirtinol (e.g., 2 mM for viability assays, dose-response recommended) or vehicle (DMSO) for 1 hour.[4]
-
UVB Irradiation:
-
Remove the culture medium and wash the cells with PBS.
-
Expose the cells to a specific dose of UVB radiation (e.g., 20-30 mJ/cm²).[4]
-
Add fresh medium (with or without R-sirtinol) and incubate for 24 hours.
-
-
Cell Viability Assay (MTT):
-
After the 24-hour incubation, perform an MTT assay according to the manufacturer's protocol to assess cell viability.[4]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot for p53 Acetylation:
-
Lyse the cells at different time points after UVB irradiation.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetyl-p53 (Lys382) and total p53.
-
Use an appropriate loading control (e.g., β-actin).
-
Detect the protein bands using a chemiluminescence-based method.[4]
-
Protocol 3: Clonogenic Survival Assay in Melanoma Cells
This protocol outlines the procedure to determine the long-term effect of R-sirtinol on the proliferative capacity of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., A375, Hs294T)
-
Appropriate cell culture medium
-
R-sirtinol (stock solution in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Culture and Treatment:
-
Culture melanoma cells in their recommended medium.
-
Treat the cells with various concentrations of R-sirtinol (e.g., 0, 5, 10, 25, 50 µM) for 48 hours. A dose-response experiment is recommended.
-
-
Cell Plating:
-
After treatment, harvest the cells by trypsinization and perform a cell count to determine the number of viable cells.
-
Plate a low density of viable cells (e.g., 500-1000 cells per well) in 6-well plates containing fresh medium without R-sirtinol.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing the single cells to form colonies. Change the medium every 3-4 days.[9]
-
-
Staining and Quantification:
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and let them air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
Signaling Pathways and Visualizations
SIRT1-Mediated Inflammatory Response in Endothelial Cells
R-sirtinol inhibits SIRT1, preventing the deacetylation of the p65 subunit of NF-κB. This leads to a reduction in the transcriptional activity of NF-κB, resulting in decreased expression of pro-inflammatory adhesion molecules and chemokines.
Caption: R-sirtinol inhibits SIRT1, leading to reduced inflammation.
SIRT1's Role in UV-Induced Apoptosis in Keratinocytes
In response to UV damage, p53 is activated and acetylated. SIRT1 normally deacetylates and inactivates p53. R-sirtinol inhibits SIRT1, leading to sustained p53 acetylation and enhanced apoptosis of damaged cells.
Caption: R-sirtinol enhances UV-induced apoptosis via p53.
Experimental Workflow for Investigating R-sirtinol's Effects
This diagram illustrates a general workflow for studying the impact of R-sirtinol on a specific dermatological research question.
Caption: General experimental workflow for R-sirtinol studies.
References
- 1. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sirtinol Treatment Reduces Inflammation in Human Dermal Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 confers protection against UVB- and H2O2-induced cell death via modulation of p53 and JNK in cultured skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Inhibition of Specific Sirtuins as a Potential Strategy to Inhibit Melanoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT1 confers protection against UVB- and H2O2-induced cell death via modulation of p53 and JNK in cultured skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIRT1 deacetylase is overexpressed in human melanoma and its small molecule inhibition imparts anti-proliferative response via p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing R-sirtinol Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of R-sirtinol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is R-sirtinol and what is its primary mechanism of action?
R-sirtinol is a cell-permeable inhibitor of the sirtuin family of NAD+-dependent deacetylases.[1] It primarily targets SIRT1 and SIRT2, leading to an increase in the acetylation of various protein substrates.[1] A key downstream effect of SIRT1 inhibition is the increased acetylation of p53, which can modulate its activity and contribute to cellular responses like cell cycle arrest and apoptosis.[2][3] Notably, R-sirtinol has also been identified as an intracellular iron chelator, forming ferric complexes within cells, which can contribute to its biological effects.[4]
Q2: What is the recommended starting concentration for R-sirtinol in cell culture experiments?
The optimal concentration of R-sirtinol is highly dependent on the cell line and the specific biological endpoint being measured. Based on published data, a good starting point for most cell-based assays is in the low micromolar range. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.[5] For instance, IC50 values for cell growth inhibition in MCF-7 cells have been reported to be around 43.5 µM to 51 µM after 48 hours of treatment.[6][7] In WI-38 fibroblasts, no significant toxicity was observed at concentrations of 10µM or 20µM.[8]
Q3: How should I prepare and store R-sirtinol stock solutions?
R-sirtinol is soluble in DMSO.[1][9] Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[9] To avoid degradation due to moisture absorption by DMSO, it is recommended to use a fresh supply.[9] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5] When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[5]
Q4: What are the potential off-target effects of R-sirtinol?
Besides its inhibitory effects on sirtuins, R-sirtinol can chelate intracellular iron, which may affect iron-dependent cellular processes.[4] It has also been shown to inhibit other sirtuin isoforms, such as SIRT2, with even greater potency than SIRT1 in some cases.[1] Additionally, at higher concentrations, R-sirtinol may affect signaling pathways like ERK, JNK/SAPK, and p38 MAPK.[9] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Troubleshooting Guide
Issue 1: No observable effect or weak inhibition of sirtuin activity.
-
Possible Cause: R-sirtinol concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay.
-
-
Possible Cause: R-sirtinol degradation.
-
Solution: R-sirtinol is susceptible to hydrolytic decomposition in neutral aqueous solutions.[6] Prepare fresh dilutions of R-sirtinol from a properly stored stock solution for each experiment. Avoid prolonged storage of diluted solutions.
-
-
Possible Cause: Low sirtuin expression in the cell line.
-
Solution: Confirm the expression levels of the target sirtuin (e.g., SIRT1, SIRT2) in your cell line using Western blot or qPCR.
-
Issue 2: High cell toxicity or unexpected off-target effects.
-
Possible Cause: R-sirtinol concentration is too high.
-
Solution: Lower the concentration of R-sirtinol based on your dose-response curve. Determine the IC50 value for cytotoxicity in your cell line to identify a suitable non-toxic working concentration for mechanistic studies.
-
-
Possible Cause: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in the culture medium is below 0.1%. Include a vehicle control with the same DMSO concentration to differentiate between R-sirtinol-specific effects and solvent effects.[5]
-
-
Possible Cause: Iron chelation effects.
-
Solution: Be aware that some of the observed effects might be due to R-sirtinol's iron chelation properties.[4] Consider using other sirtuin inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to sirtuin inhibition.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent experimental conditions.
-
Possible Cause: Cell health and passage number.
-
Possible Cause: Instability of R-sirtinol in solution.
-
Solution: As mentioned, R-sirtinol can be unstable in aqueous solutions.[6] Prepare fresh working solutions for each experiment from a frozen stock.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of R-sirtinol
| Target | IC50 (µM) | Assay Conditions |
| Human SIRT1 | 131 | Recombinant enzyme assay[3][11] |
| Human SIRT2 | 38 - 57.7 | Recombinant enzyme assay[3][11] |
| Yeast Sir2p | 48 - 68 | Recombinant enzyme assay[3][9] |
Table 2: Effective Concentrations of R-sirtinol in Cell-Based Assays
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect |
| MCF-7 | Proliferation (MTT) | 48.6 | 24 h | IC50[3][7] |
| MCF-7 | Proliferation (MTT) | 43.5 | 48 h | IC50[3][7] |
| MCF-7 | Proliferation | 30 | 24-72 h | Antiproliferative activity[9] |
| MCF-7 | p53 Acetylation | 50 | 24 h | Increased acetylation of p53[9] |
| H1299 | Proliferation | 100 | 24 h | Growth arrest[9] |
| U937 | Apoptosis | 50 | 45 h | Induction of apoptosis[9] |
| WI-38 | Cell Viability (MTT) | 10 - 20 | 48 h | No significant toxicity[8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[6][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of R-sirtinol in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the R-sirtinol dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for p53 Acetylation
This protocol is a general guideline for detecting changes in protein acetylation following R-sirtinol treatment.[2][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of R-sirtinol for the specified duration. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-p53 (e.g., at Lys382) and total p53 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.
Mandatory Visualizations
Caption: R-sirtinol's dual mechanism of action.
Caption: Workflow for dose-response determination.
References
- 1. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
Troubleshooting inconsistent results in R-sirtinol assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in R-sirtinol assays.
Frequently Asked Questions (FAQs)
Q1: What is R-sirtinol and what is its primary mechanism of action?
R-sirtinol is a cell-permeable small molecule that acts as an inhibitor of sirtuins, a class of NAD+-dependent deacetylases (HDACs).[1] It primarily targets human SIRT1 and SIRT2, thereby increasing the acetylation of various protein substrates involved in cellular processes like gene regulation, metabolism, and stress response.[2][3] Unlike some other HDAC inhibitors, sirtinol does not inhibit class I and class II HDACs.[3]
Q2: What are the typical IC50 values for R-sirtinol against its primary targets?
The half-maximal inhibitory concentration (IC50) values for R-sirtinol can vary depending on the assay conditions. However, reported values are generally in the micromolar range. For instance, in cell-free assays, the IC50 for human SIRT1 is approximately 131 µM, and for human SIRT2, it is around 38 µM.[1][3][4]
Q3: What are some known off-target effects of R-sirtinol that could influence experimental results?
Recent studies have revealed that sirtinol can act as an intracellular iron chelator.[5] This property can lead to biological effects independent of its sirtuin inhibitory activity, such as inducing oxidative stress and affecting iron-dependent cellular processes.[5][6] This is a critical consideration when interpreting results from cell-based assays.
Q4: What are the best practices for preparing and storing R-sirtinol solutions?
R-sirtinol has limited solubility in aqueous buffers and is prone to hydrolytic decomposition in neutral aqueous solutions.[6][7] It is recommended to prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[1][8] For long-term storage, stock solutions should be stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][8] It is advisable to prepare fresh working dilutions from the stock for each experiment.[8]
Troubleshooting Guides
Inconsistent results in R-sirtinol assays can arise from various factors, from compound handling to assay setup. The following sections provide guidance on common issues and their potential solutions.
Quantitative Data Summary
This table summarizes key quantitative parameters that can be a source of variability in R-sirtinol assays. Adhering to these ranges can help improve consistency.
| Parameter | Recommended Range/Value | Common Issues Leading to Inconsistency |
| R-sirtinol Concentration | 10-150 µM (in vitro) | Poor solubility at high concentrations; Inaccurate dilutions. |
| DMSO Concentration in Assay | < 1% (v/v) | High DMSO concentrations can inhibit enzyme activity. |
| Sirtuin Enzyme Concentration | Varies by supplier and assay type (e.g., 50 nM for SIRT2) | Enzyme degradation due to improper storage or handling.[9] |
| NAD+ Concentration | 200-500 µM | NAD+ is a critical co-substrate; inconsistent levels will affect enzyme kinetics.[10][11] |
| Substrate Concentration | Near or below Km value | High substrate concentrations can mask inhibitor effects.[9][12] |
| Incubation Time | 30-60 minutes | Insufficient or excessive incubation can lead to non-linear reaction rates.[10] |
| Incubation Temperature | 30-37°C | Temperature fluctuations affect enzyme kinetics.[10] |
Common Experimental Issues and Solutions
Issue 1: High Variability in IC50 Values Across Replicates
-
Potential Cause: Incomplete solubilization of R-sirtinol.
-
Solution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitate. Gentle warming or brief sonication might aid dissolution.[13]
-
-
Potential Cause: Instability of R-sirtinol in aqueous assay buffer.
-
Potential Cause: Inaccurate pipetting during serial dilutions.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For highly variable compounds, consider preparing a larger volume of the initial dilutions to minimize error propagation.[8]
-
Issue 2: Low or No Apparent Inhibition by R-sirtinol
-
Potential Cause: Degraded R-sirtinol.
-
Solution: Use a fresh aliquot of R-sirtinol stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[1]
-
-
Potential Cause: Inactive sirtuin enzyme.
-
Solution: Ensure the recombinant sirtuin enzyme has been stored and handled correctly according to the manufacturer's instructions. Run a positive control with a known inhibitor to verify enzyme activity.
-
-
Potential Cause: Interference from assay components.
Issue 3: Inconsistent Results in Cell-Based Assays
-
Potential Cause: Off-target effects of R-sirtinol.
-
Solution: Be aware of R-sirtinol's iron chelation properties.[5] Consider using a structurally unrelated SIRT1/2 inhibitor as a control to confirm that the observed phenotype is due to sirtuin inhibition.
-
-
Potential Cause: Cell line variability.
-
Solution: Use cells with a consistent passage number and ensure they are in a healthy, logarithmic growth phase. Genetic drift in cell lines can alter signaling pathways and drug sensitivity.[8]
-
-
Potential Cause: Inconsistent treatment conditions.
-
Solution: Standardize cell seeding density, treatment duration, and compound concentration across all experiments. Ensure even distribution of R-sirtinol in the culture medium.[8]
-
Experimental Protocols
Representative Protocol: In Vitro Fluorometric Sirtuin Activity Assay
This protocol provides a general framework for measuring the activity of SIRT1 or SIRT2 in vitro using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of R-sirtinol in anhydrous DMSO.
-
Prepare serial dilutions of R-sirtinol in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). The final DMSO concentration should not exceed 1%.
-
Prepare solutions of recombinant human SIRT1 or SIRT2 enzyme, NAD+, and a fluorogenic peptide substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore) in assay buffer at their final desired concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
R-sirtinol solution (or DMSO for vehicle control)
-
Recombinant sirtuin enzyme
-
-
Initiate the reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding a developing reagent that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percent inhibition for each R-sirtinol concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the R-sirtinol concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: R-sirtinol inhibits SIRT1, preventing the deacetylation of histones and other proteins.
Caption: Workflow for a typical in vitro R-sirtinol sirtuin inhibition assay.
References
- 1. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 2. (R)-Sirtinol|Sirtuin Inhibitor [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The ways and means 6 that fine tune Sirt1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Rowan Digital Works - Rowan-Virtua Research Day: Interaction of Fluorescent Probes with Sirtuin Proteins [rdw.rowan.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
R-sirtinol stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of R-sirtinol, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized R-sirtinol?
For long-term stability, lyophilized R-sirtinol should be stored at -20°C in a desiccated environment.[1][2] Under these conditions, the compound is stable for at least 24 to 36 months.[1][2]
Q2: How should I prepare and store R-sirtinol stock solutions?
R-sirtinol is soluble in organic solvents like DMSO, dimethylformamide (DMF), and ethanol.[1][3]
-
Recommended Solvents: DMSO is commonly used, with solubility reported at concentrations ranging from >10 mg/mL to 100 mM.[3][4][5] Solubility in ethanol is approximately 10 mg/mL.[1]
-
Preparation: To prepare a stock solution, dissolve the lyophilized powder in the solvent of choice. It may be beneficial to purge the solvent with an inert gas before use.[3] For higher concentrations, warming the tube to 37°C or using an ultrasonic bath can aid dissolution.[5][6]
-
Storage: Once in solution, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for up to 1-3 months at -20°C, and for up to 6 months at -80°C.[1][7]
Q3: Can I store R-sirtinol in aqueous solutions?
No, long-term storage of R-sirtinol in aqueous buffers is not recommended. R-sirtinol is sparingly soluble in aqueous solutions and is prone to hydrolytic decomposition over a period of hours in neutral aqueous environments.[3][8] If you must prepare an aqueous working solution, it is best to first dissolve the compound in DMF or DMSO and then dilute it with the aqueous buffer of choice immediately before use.[3] These aqueous solutions should not be stored for more than one day.[3]
Q4: Is R-sirtinol sensitive to light?
Yes, some suppliers recommend protecting R-sirtinol from light.[9] It is good laboratory practice to store solutions in amber vials or tubes wrapped in foil to minimize light exposure.
R-Sirtinol Stability and Storage Summary
The following table summarizes the recommended storage conditions and stability data for R-sirtinol in both solid and solution forms.
| Form | Solvent | Storage Temperature | Stability | Source(s) |
| Lyophilized Solid | N/A | -20°C (Desiccated) | ≥ 24-36 months | [1][2][10] |
| Solution | DMSO | -20°C | 1-3 months | [1][7] |
| Solution | DMSO | -80°C | 6 months | [7] |
| Solution | Aqueous Buffer | N/A | Not Recommended (Use within one day) | [3] |
Troubleshooting Guide
Problem: I am observing lower than expected potency or inconsistent results in my experiments.
This is a common issue that can often be traced back to the stability and handling of R-sirtinol. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for R-sirtinol experimental issues.
Problem: My R-sirtinol solution has changed color or a precipitate has formed.
-
Color Change: A color change may indicate degradation or oxidation. Discard the solution and prepare a fresh stock from lyophilized powder.
-
Precipitation: If a precipitate forms upon storage at -20°C or -80°C, gently warm the vial to 37°C and vortex or sonicate to redissolve the compound before use.[5][6] If it does not fully redissolve, it may have degraded, and a fresh solution should be prepared. Precipitation can also occur when diluting a DMSO stock into an aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and does not cause the compound to crash out of solution.
Experimental Protocols
Protocol: Assessment of R-sirtinol Stability via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of an R-sirtinol stock solution over time.
Caption: Experimental workflow for assessing R-sirtinol stability.
Methodology:
-
Stock Solution Preparation: Accurately weigh lyophilized R-sirtinol and dissolve in high-purity DMSO to a known concentration (e.g., 10 mM).
-
Aliquoting: Distribute the stock solution into multiple small-volume, light-protected microcentrifuge tubes.
-
Time=0 Analysis: Immediately dilute a sample from one aliquot to a suitable concentration for HPLC analysis. This serves as your 100% reference point.
-
Storage: Store the sets of aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Sample Collection: At each scheduled time point, remove one aliquot from each storage condition.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detector set to one of R-sirtinol's maximum absorbance wavelengths (e.g., ~374 nm or ~439 nm).[3]
-
Analysis: Inject the diluted sample and record the chromatogram.
-
-
Data Analysis: Calculate the peak area of the parent R-sirtinol compound. Compare this area to the T=0 sample to determine the percentage of R-sirtinol remaining. The appearance of new peaks may indicate degradation products.
Signaling Pathway
R-sirtinol is a cell-permeable inhibitor of the sirtuin family of NAD+-dependent deacetylases, primarily targeting SIRT1 and SIRT2.[1][2][4] This inhibition prevents the deacetylation of various protein targets, which can lead to downstream cellular effects such as cell cycle arrest and apoptosis. One key target of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 by R-sirtinol leads to an increase in acetylated p53, which enhances its transcriptional activity.[5] Sirtinol has also been shown to promote the degradation of PEPCK1 by inhibiting SIRT2-mediated deacetylation.[11][12]
Caption: R-sirtinol inhibits SIRT1/SIRT2, affecting downstream targets.
References
- 1. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 2. shellchemtech.com [shellchemtech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sirtinol promotes PEPCK1 degradation and inhibits gluconeogenesis by inhibiting deacetylase SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming R-sirtinol-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating the cytotoxic effects of R-sirtinol in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of R-sirtinol-induced cytotoxicity?
A1: R-sirtinol is a dual inhibitor of SIRT1 and SIRT2, which are NAD+-dependent deacetylases.[1] Its primary on-target mechanism of cytotoxicity involves the inhibition of these sirtuins, leading to hyperacetylation of various protein substrates, including the tumor suppressor p53.[2][3] This can trigger cell cycle arrest, senescence, and apoptosis.[2][3][4]
Q2: Are there off-target effects of R-sirtinol that contribute to its cytotoxicity?
A2: Yes, a significant off-target effect of R-sirtinol is its function as an intracellular iron chelator.[5][6][7] This chelation of iron can disrupt the function of iron-dependent enzymes and contribute to cytotoxicity independently of its sirtuin-inhibiting activity.[5][6] The formation of metal complexes, such as with iron and copper, can also enhance cytotoxicity and induce oxidative stress.[8][9]
Q3: Is R-sirtinol selectively cytotoxic to cancer cells over non-cancerous cells?
A3: Some evidence suggests a degree of selective cytotoxicity. For instance, Salermide, an analogue of sirtinol, has been shown to induce apoptosis in a variety of human cancer cell lines but not in normal cells.[10][11] This suggests that non-cancerous cells may be less sensitive to sirtuin inhibition. However, the specific mechanisms underlying this potential selectivity are not fully elucidated and likely depend on the cell type and experimental conditions. The knockdown of SIRT1 has been shown to halt the growth of various tumor cell lines without impacting the growth of normal human epithelial cells.[12]
Q4: What are the observable signs of R-sirtinol-induced cytotoxicity in cell culture?
A4: Common signs include reduced cell proliferation, changes in cell morphology (e.g., rounding, detachment), and increased cell death. At the molecular level, you may observe cell cycle arrest (typically in the G1 phase), induction of apoptosis (caspase activation, changes in Bax/Bcl-2 expression), and markers of senescence.[2][3][13]
Q5: How stable is R-sirtinol in solution, and could degradation contribute to cytotoxicity?
A5: R-sirtinol is known to be susceptible to hydrolytic decomposition in neutral aqueous solutions.[8] When preparing stock solutions, it is recommended to dissolve R-sirtinol in DMSO and store it at -20°C for up to one month to maintain potency.[1] Aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.[1] It is plausible that degradation products could have their own cytotoxic effects, contributing to experimental variability.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Cells
If you observe higher-than-expected cytotoxicity in your non-cancerous cell lines, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Step | Rationale |
| Off-Target Iron Chelation | Supplement cell culture medium with a source of iron, such as holo-transferrin.[5] | R-sirtinol's iron-chelating properties can deplete intracellular iron, leading to cytotoxicity.[5][6] Supplementation may counteract this off-target effect. |
| Induction of Oxidative Stress | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC). | R-sirtinol can induce the formation of reactive oxygen species (ROS), and sirtuin inhibition can impair the cell's antioxidant defense mechanisms.[8][13][14] |
| Compound Instability | Prepare fresh dilutions of R-sirtinol from a properly stored, aliquoted stock solution for each experiment. | R-sirtinol can degrade in aqueous solutions, and degradation products may be cytotoxic.[8] |
| High Compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific non-cancerous cell line. | Different cell lines can have varying sensitivities to R-sirtinol. |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below 0.5% and run a vehicle-only control.[15] | High concentrations of DMSO can be toxic to cells. |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Variability in experimental outcomes can be addressed by a systematic evaluation of your experimental setup.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Step | Rationale |
| Inconsistent Compound Activity | Always use freshly prepared working solutions of R-sirtinol and handle stock solutions as recommended (store at -20°C in DMSO, aliquot).[1] | R-sirtinol's instability in aqueous media can lead to variable active concentrations.[8] |
| Variable Cell Health and Density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase and healthy before treatment. | The physiological state of cells can significantly impact their response to cytotoxic agents. |
| Presence of Metal Ions in Media | Use a defined, serum-free, or low-serum medium if possible, and analyze the basal metal content of your medium. | The formation of metal complexes with R-sirtinol can alter its cytotoxic potential.[8][9] |
Experimental Protocols
Protocol 1: Assessing R-sirtinol Cytotoxicity using the MTT Assay
This protocol provides a method for quantifying the cytotoxic effects of R-sirtinol on adherent non-cancerous cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
R-sirtinol stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of R-sirtinol in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the R-sirtinol dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for at least 4 hours or overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of the no-cell control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Detecting Apoptosis using Annexin V/PI Staining
This flow cytometry-based protocol allows for the differentiation between viable, apoptotic, and necrotic cells following R-sirtinol treatment.
Materials:
-
R-sirtinol-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with R-sirtinol as desired. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 2. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Agents Targeted to Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress and inflammation regulation of sirtuins: New insights into common oral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the iron chelator function of sirtinol in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-binding effects of sirtuin inhibitor sirtinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aberrant Cytoplasm Localization and Protein Stability of SIRT1 is Regulated by PI3K/IGF-1R Signaling in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Sirtuins in Antioxidant and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Low or non-existent yield of the desired amide product is a common issue. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Inefficient Carboxylic Acid Activation | - Ensure the coupling reagent (e.g., EDC, DCC, HATU) is fresh and not hydrolyzed. - Consider using a more powerful coupling reagent, especially if the starting materials are sterically hindered.[1] - Additives like HOBt or HOAt can enhance the efficiency of carbodiimide-mediated couplings.[2][3][4] |
| Poor Nucleophilicity of the Amine | - (R)-N-(1-(naphthalen-1-yl)ethyl)amine is a chiral primary amine and should be sufficiently nucleophilic. However, steric hindrance could slow the reaction. - Ensure the reaction is not overly acidic, as this will protonate the amine, rendering it non-nucleophilic. |
| Suboptimal Reaction Conditions | - Solvent: Use an appropriate anhydrous polar aprotic solvent such as DMF, NMP, or DCM.[2][5] - Temperature: While many coupling reactions proceed at room temperature, gentle heating may be required for hindered substrates. Conversely, cooling the reaction to 0°C can minimize side reactions.[2][5] - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Degradation of Starting Materials or Product | - Ensure starting materials are pure and dry. - Protect the reaction from moisture, as water can hydrolyze the activated carboxylic acid intermediate. |
| Incorrect Stoichiometry | - A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine is often used to drive the reaction to completion. |
Issue 2: Presence of Significant Impurities or Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Side Product | Formation and Prevention |
| N-acylurea | - Forms when using carbodiimide coupling reagents (EDC, DCC) due to an O-to-N acyl shift in the activated intermediate.[2] - Prevention: Add HOBt or HOAt to trap the O-acylisourea intermediate as a more stable active ester.[2][4] Running the reaction at lower temperatures can also mitigate this side reaction.[2] |
| Racemization of the Chiral Amine | - The chiral center of (R)-N-(1-(naphthalen-1-yl)ethyl)amine is susceptible to racemization, especially under harsh basic or acidic conditions. - Prevention: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of triethylamine.[6] Weaker bases such as N-methylmorpholine (NMM) can also be considered.[6] Avoid excessive heat and prolonged reaction times. |
| Symmetrical Anhydride of the Carboxylic Acid | - Can form from the reaction of two molecules of the activated carboxylic acid. - Prevention: Control the stoichiometry of the reagents and the order of addition. Adding the coupling reagent to a mixture of the carboxylic acid and amine can sometimes minimize this. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Purification Challenge | Recommended Approach |
| Removal of Urea Byproduct (from DCC/EDC) | - If using DCC, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration.[3] - The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[3] |
| Separating Product from Unreacted Starting Materials | - Column Chromatography: Silica gel chromatography is the most common method for purifying amide products. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. - Acid-Base Extraction: An aqueous workup with dilute acid (to remove unreacted amine and base) and dilute base (to remove unreacted carboxylic acid and HOBt/HOAt) can significantly purify the crude product before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent to use for this synthesis?
A1: The choice of coupling reagent can significantly impact the yield and purity of your product. For this specific amide synthesis, several options can be considered. The following table provides a comparison of common coupling reagents.
| Coupling Reagent | Additive | Base | Advantages | Disadvantages |
| EDC (Water-soluble carbodiimide) | HOBt or HOAt | DIPEA or NMM | Water-soluble urea byproduct is easily removed during workup.[3] | Can lead to N-acylurea formation without an additive.[2] |
| DCC (Dicyclohexylcarbodiimide) | HOBt or HOAt | DIPEA or NMM | Inexpensive and effective.[2] | DCU byproduct can be difficult to remove completely.[3] DCC is a potent allergen. |
| HATU (Uronium-based) | None required | DIPEA or NMM | Highly efficient, especially for hindered couplings. Lower risk of racemization.[6] | More expensive than carbodiimides. Can cause guanidinylation of the amine if used in excess. |
| PyBOP (Phosphonium-based) | None required | DIPEA or NMM | Good for sterically hindered substrates.[6] Does not cause guanidinylation. | Produces carcinogenic HMPA as a byproduct.[3] |
Q2: Which solvent should I use for the reaction?
A2: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.[5] Acetonitrile can also be a suitable solvent.[5] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid.
Q3: What is the optimal temperature for this reaction?
A3: Most amide coupling reactions are performed at room temperature. However, if the reaction is slow due to steric hindrance, gentle heating (e.g., to 40-50 °C) may be beneficial. Conversely, to minimize side reactions like N-acylurea formation and racemization, running the reaction at 0 °C is often recommended, especially during the initial activation step.[2][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: I am observing racemization of my chiral amine. What can I do to prevent this?
A5: Racemization is a critical concern when working with chiral molecules. To minimize racemization of (R)-N-(1-(naphthalen-1-yl)ethyl)amine:
-
Choice of Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6] In cases of severe racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be preferable.[6]
-
Coupling Reagent and Additive: Use additives like HOAt or Oxyma Pure, which are known to be superior to HOBt in suppressing racemization.[6] Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[6]
-
Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.[2]
Experimental Protocols
The following is a representative protocol for the synthesis of this compound using EDC and HOBt. This protocol is a general guideline and may require optimization.
Materials:
-
3-(3-(trifluoromethyl)phenyl)propanoic acid
-
(R)-N-(1-(naphthalen-1-yl)ethyl)amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Add (R)-N-(1-(naphthalen-1-yl)ethyl)amine (1.0 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Add DIPEA (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for amide synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
R-Sirtinol Technical Support Center: Interpreting Unexpected Phenotypes
Welcome to the technical support center for R-sirtinol. This resource is designed for researchers, scientists, and drug development professionals who are using R-sirtinol and may encounter unexpected cellular phenotypes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide insights into the complex biological activities of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cellular effects at concentrations significantly lower than the reported IC50 values for SIRT1 and SIRT2?
A1: This is a commonly observed phenomenon with sirtinol. While its inhibitory activity against SIRT1 and SIRT2 is well-documented, sirtinol possesses significant off-target activities that can manifest at lower concentrations.[1] The primary off-target effect is its ability to act as an intracellular iron chelator.[1] This can disrupt iron homeostasis and impact cellular processes independently of sirtuin inhibition.[1] Biological activity has been noted at concentrations below 25 µM, which is lower than the typical IC50 values for sirtuin inhibition.[1]
Troubleshooting Steps:
-
Control for Iron Chelation: To determine if the observed phenotype is due to iron chelation, perform rescue experiments by co-incubating cells with R-sirtinol and a source of iron (e.g., ferric ammonium citrate). A reversal of the phenotype would suggest an iron-dependent mechanism.
-
Use a Structurally Unrelated Sirtuin Inhibitor: Compare the effects of R-sirtinol with another SIRT1/2 inhibitor that does not have iron-chelating properties, such as EX-527 (a highly selective SIRT1 inhibitor).[2][3] If the phenotype is unique to R-sirtinol, it is likely an off-target effect.
Q2: My cells show increased oxidative stress (e.g., higher ROS levels) after R-sirtinol treatment. Is this expected?
A2: Yes, an increase in intracellular reactive oxygen species (ROS) is a known effect of R-sirtinol treatment in various cancer cell lines.[4] This can be a consequence of its primary mechanism, as SIRT1 inhibition can affect stress responses, but it may also be linked to its off-target activities.[4][5] Sirtinol can form complexes with metal ions like iron and copper, which can lead to redox cycling and the generation of ROS, contributing to enhanced cytotoxicity.[6]
Troubleshooting Steps:
-
Measure ROS Levels: Quantify ROS production using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Use Antioxidants: To test if the observed phenotype is ROS-dependent, co-treat cells with R-sirtinol and an antioxidant like N-acetylcysteine (NAC). If the phenotype is rescued, it indicates a dependency on oxidative stress.
Q3: Instead of apoptosis, my cells are showing signs of senescence or autophagy. Is this a known outcome?
A3: Yes, R-sirtinol can induce multiple forms of cell fate depending on the cell type and experimental conditions.
-
Senescence: Sirtinol is well-documented to induce a senescence-like growth arrest in human cancer cells, such as breast (MCF-7) and lung (H1299) cancer lines.[7][8] This is often characterized by positive staining for senescence-associated β-galactosidase (SA-β-gal) and increased expression of markers like p21CIP1 and p16INK4A.[5][7]
-
Autophagy: In addition to apoptosis, R-sirtinol has been shown to induce autophagic cell death, for instance in MCF-7 human breast cancer cells.[9] This is marked by an increase in the expression of autophagy-related molecules like LC3-II.[9]
Troubleshooting Steps:
-
Assess Senescence Markers: Perform SA-β-gal staining and Western blotting for key senescence proteins (p53, p21, p16).
-
Assess Autophagy Markers: Perform Western blotting for LC3-I to LC3-II conversion and p62 degradation. Use autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine to see if blocking autophagy rescues the cells or shifts the phenotype towards apoptosis.[9]
Q4: I'm observing altered activity in the MAPK and/or Akt signaling pathways. How does R-sirtinol cause this?
A4: R-sirtinol has been shown to modulate these critical signaling pathways. In human breast and lung cancer cells, sirtinol treatment significantly attenuated the phosphorylation, and thus activation, of ERK, JNK/SAPK, and p38 MAPK in response to growth factors.[7][8][10] It has also been found to downregulate the activation of the pro-survival kinase Akt and the level of β-catenin, while increasing the pro-apoptotic transcription factor FoxO3a.[11][12] This modulation may be a downstream consequence of SIRT1/2 inhibition or a separate off-target effect.
Troubleshooting Steps:
-
Phospho-Protein Analysis: Use Western blotting with phospho-specific antibodies to analyze the activation status of key kinases like Akt, ERK, JNK, and p38.
-
Upstream and Downstream Targets: Analyze the activation of upstream regulators (e.g., Ras) and the expression of downstream targets to map the specific point of pathway inhibition.[7][10]
Quantitative Data Summary
The following tables provide a summary of R-sirtinol's inhibitory concentrations and its diverse cellular effects.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Sirtinol
| Target Enzyme | Reported IC50 Value (µM) | Reference(s) |
| Human SIRT1 | 131 | [10][13][14][15] |
| Human SIRT2 | 38 - 57.7 | [10][13][14][15] |
| Yeast Sir2p | 48 - 68 | [10][13][15] |
Table 2: Summary of Expected vs. Unexpected Phenotypes
| Phenotype | On-Target (SIRT1/2 Inhibition) or Off-Target? | Description | Reference(s) |
| Increased p53 Acetylation | On-Target | Inhibition of SIRT1/2 deacetylase activity leads to hyperacetylation of substrates like p53. | [9][16] |
| Apoptosis | On-Target | Can be induced through p53 activation and other pathways. | [4][12][17] |
| Cell Cycle Arrest (G1) | On-Target | A common outcome of SIRT1 inhibition, often mediated by p53/p21. | [9][11][18] |
| Iron Chelation | Off-Target | The sirtinol molecule has a structure capable of binding and sequestering intracellular iron. | [1] |
| Senescence-like Growth Arrest | Unexpected On-Target | A specific cellular program induced by sirtinol in certain cancer cells. | [5][7][8] |
| Autophagy Induction | Unexpected On-Target | Can induce autophagic cell death as an alternative to apoptosis. | [9] |
| ROS Production | Both | Can result from mitochondrial effects of SIRT inhibition and/or redox cycling of sirtinol-metal complexes. | [4][6] |
| MAPK/Akt Pathway Modulation | Both/Unclear | May be downstream of SIRT inhibition or a distinct off-target effect. | [7][10][11] |
Visual Guides and Workflows
The following diagrams illustrate the complex mechanisms of R-sirtinol and provide a logical workflow for troubleshooting.
Detailed Experimental Protocols
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from methods described in studies showing sirtinol-induced senescence.[7]
-
Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight. Treat with R-sirtinol at the desired concentration for the specified duration (e.g., 24 hours), followed by a recovery period in fresh media if required.[10]
-
Fixation: Wash cells twice with 1x PBS. Fix with 1 ml of 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Washing: Wash cells three times with 1x PBS.
-
Staining: Add 1 ml of staining solution to each well. The staining solution consists of:
-
1 mg/ml X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Incubation: Incubate the plates at 37°C without CO2 for 12-24 hours. Protect from light.
-
Visualization: Check for the development of a blue color under a microscope. Senescent cells will be stained blue. Capture images for documentation.
Protocol 2: Intracellular ROS Detection using DCFH-DA
This protocol is based on standard methods for detecting oxidative stress induced by compounds like sirtinol.[6]
-
Cell Treatment: Plate cells in a multi-well plate (e.g., 24-well or 96-well, black-walled for fluorescence) and treat with R-sirtinol, vehicle control, and a positive control (e.g., H2O2).
-
Probe Loading: After treatment, remove the media and wash cells once with warm PBS. Add media or PBS containing 10-30 µM DCFH-DA and incubate for 20-30 minutes at 37°C.[6]
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~488 nm and an emission wavelength of ~530 nm.[6]
-
Analysis: Normalize the fluorescence of treated cells to that of control cells to determine the fold-change in ROS production.
Protocol 3: Western Blot for Acetylated p53
This protocol is key to confirming the on-target activity of R-sirtinol on its primary substrate, p53.[9]
-
Cell Lysis: Treat cells with R-sirtinol. To enhance p53 levels, co-treatment with a DNA damaging agent may be considered. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against acetylated-p53 (e.g., at Lys382) overnight at 4°C. Also, run parallel blots for total p53 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-p53 signal to the total p53 signal to determine the change in acetylation status.
References
- 1. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 inhibition-induced senescence as a strategy to prevent prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-Sirtinol|Sirtuin Inhibitor [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antiproliferative and apoptotic effects of sirtinol, a sirtuin inhibitor on human lung cancer cells by modulating Akt/β-catenin-Foxo3a axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rndsystems.com [rndsystems.com]
- 15. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. High expression of the longevity gene product SIRT1 and apoptosis induction by sirtinol in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
How to control for R-sirtinol's iron chelation activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using R-sirtinol. A primary focus is addressing its known off-target effect as an intracellular iron chelator, which can complicate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of R-sirtinol?
A1: R-sirtinol is a known intracellular iron chelator.[1][2][3][4] Spectroscopic and structural data have shown that it binds to iron, forming ferric complexes both in vitro and within cultured cells.[1][2][3] This interaction with the cell's labile iron pool can contribute significantly to its biological effects, independent of its sirtuin inhibitory activity.[1][2]
Q2: At what concentrations does the iron chelation activity of R-sirtinol become relevant?
A2: Biological activity attributed to off-target effects, including potential iron chelation, has been observed at concentrations lower than those required for significant sirtuin inhibition (i.e., <25 µM).[1][2] Therefore, researchers should consider the possibility of iron chelation across the full dose-response range.
Q3: How does R-sirtinol's iron chelation compare to other known iron chelators?
A3: Studies have shown that R-sirtinol's effect on intracellular labile iron is comparable to that of the well-characterized iron chelator Deferoxamine (DFO).[1][5][6] Like DFO, R-sirtinol can lead to the formation of ferric species within cells and reduce signals associated with iron-dependent enzymes.[1][2]
Q4: Can the iron-bound form of R-sirtinol have biological activity?
A4: Yes. The ferric complex of sirtinol has been shown to be redox-active and can lead to an increase in intracellular Reactive Oxygen Species (ROS).[7] This suggests that the complex formed after iron chelation can itself induce cellular effects, such as oxidative stress, which could contribute to cytotoxicity.[7]
Troubleshooting Guide: Is it Sirtuin Inhibition or Iron Chelation?
If you observe a cellular phenotype after R-sirtinol treatment (e.g., decreased cell proliferation, apoptosis, changes in gene expression), it is crucial to determine whether the effect is due to SIRT1/SIRT2 inhibition, iron chelation, or both.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity at low concentrations. | The observed effect may be primarily driven by iron depletion, which can inhibit proliferation, rather than sirtuin inhibition.[1][2] | 1. Perform an iron rescue experiment. 2. Compare the phenotype with a structurally unrelated SIRT1/2 inhibitor and a pure iron chelator like DFO. |
| Phenotype does not correlate with SIRT1/2 target deacetylation. | The phenotype is likely independent of sirtuin activity and may be caused by iron chelation. | 1. Measure intracellular labile iron levels. 2. Assess the activity of other iron-dependent enzymes. |
| Results are inconsistent across different cell lines. | Cell lines can have different sensitivities to iron depletion.[5][6] An adaptive response to iron chelation can occur in some cell lines but not others.[6] | Characterize the iron metabolism of your specific cell line and its response to known iron chelators. |
| Observing signs of oxidative stress. | The ferric-sirtinol complex itself can generate ROS, independent of sirtuin inhibition.[7] | Measure intracellular ROS levels after treatment with R-sirtinol and compare it to a non-redox active chelator like DFO. |
Experimental Protocols & Controls
To dissect the dual activities of R-sirtinol, a multi-pronged approach with proper controls is essential.
The "Iron Rescue" Experiment
This is the most direct method to test if the observed phenotype is due to iron chelation. If the effect of R-sirtinol is reversed or diminished by the addition of exogenous iron, it strongly suggests the involvement of iron chelation.
Methodology:
-
Preparation: Prepare a stock solution of an iron source suitable for cell culture, such as Ferric Ammonium Citrate (FAC) or holo-transferrin.
-
Experimental Groups:
-
Vehicle Control
-
R-sirtinol alone
-
R-sirtinol + Iron source (e.g., 100 µg/mL holo-transferrin or 100 µM FAC)
-
Iron source alone
-
-
Procedure: Co-treat cells with R-sirtinol and the iron source for the desired experimental duration.
-
Analysis: Assess the phenotype of interest (e.g., cell viability, protein expression). A successful rescue will show a significant reversal of the R-sirtinol-induced effect in the co-treated group.
Comparative Compound Analysis
Using compounds with distinct mechanisms of action can help parse the effects of R-sirtinol.
Methodology:
-
Compound Selection:
-
R-sirtinol: The compound of interest (SIRT1/2 inhibitor + iron chelator).
-
Structurally Unrelated Sirtuin Inhibitor: A compound that inhibits SIRT1/2 but is not known to chelate iron (e.g., EX-527 for SIRT1).
-
Pure Iron Chelator: A compound whose primary function is iron chelation (e.g., Deferoxamine (DFO) or Deferiprone).
-
-
Procedure: Treat cells with dose-response curves of each compound.
-
Analysis: Compare the phenotypes.
-
If the phenotype matches the pure iron chelator, the effect is likely due to iron chelation.
-
If the phenotype matches the unrelated sirtuin inhibitor, the effect is likely due to sirtuin inhibition.
-
If R-sirtinol produces a unique or stronger phenotype, it may be due to a combination of both effects.
-
Quantitative Data Summary
| Control Strategy | Key Compounds/Reagents | Expected Outcome if Phenotype is due to Iron Chelation | Expected Outcome if Phenotype is due to Sirtuin Inhibition |
| Iron Rescue | R-sirtinol, Holo-transferrin, Ferric Ammonium Citrate (FAC) | Phenotype is reversed or significantly reduced by iron co-treatment. | Phenotype is unaffected by iron co-treatment. |
| Comparative Analysis | R-sirtinol, Deferoxamine (DFO), EX-527 | Phenotype mimics DFO treatment more closely than EX-527. | Phenotype mimics EX-527 treatment more closely than DFO. |
Measuring Intracellular Labile Iron
Directly measuring the target of the off-target effect can provide conclusive evidence. The Calcein-AM assay is a common method.
Methodology:
-
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. This fluorescence is quenched by the binding of divalent metal ions, primarily iron. Chelation of this iron by a compound like R-sirtinol de-quenches the fluorescence.
-
Procedure:
-
Treat cells with R-sirtinol, DFO (positive control), and vehicle.
-
Load cells with Calcein-AM.
-
Measure intracellular fluorescence using a plate reader or flow cytometer.
-
-
Analysis: An increase in calcein fluorescence in R-sirtinol-treated cells, similar to DFO-treated cells, indicates a decrease in the intracellular labile iron pool.[5]
Visual Guides
Experimental Workflow
This diagram outlines the logical flow for dissecting the effects of R-sirtinol.
Caption: Workflow for distinguishing sirtuin inhibition from iron chelation.
Signaling Pathway Considerations
This diagram illustrates how R-sirtinol can influence cellular pathways through two distinct mechanisms.
Caption: Dual mechanisms of action for R-sirtinol in cells.
Troubleshooting Logic
This flowchart provides a step-by-step decision-making process for troubleshooting unexpected results.
Caption: Decision tree for troubleshooting R-sirtinol experiments.
References
- 1. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00829H [pubs.rsc.org]
- 3. Sirtuin inhibitor sirtinol is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the iron chelator function of sirtinol in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluating the iron chelator function of sirtinol in non-small cell lung cancer [frontiersin.org]
- 7. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
Addressing hydrolytic decomposition of sirtinol in neutral solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the hydrolytic decomposition of sirtinol in neutral aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My sirtinol solution appears to lose activity over a short period in my cell culture medium. What could be the cause?
A1: Sirtinol is a Schiff base, containing an imine bond that is susceptible to hydrolysis in neutral aqueous solutions, such as cell culture media. This hydrolytic decomposition leads to the breakdown of the sirtinol molecule, resulting in a loss of its inhibitory activity on sirtuins. The degradation can occur over a period of hours at room temperature.
Q2: What are the degradation products of sirtinol hydrolysis?
A2: The hydrolysis of the imine bond in sirtinol is expected to yield its two original constituents: 2-hydroxy-1-naphthaldehyde and N-(1-phenylethyl)benzamide. These breakdown products do not possess the same sirtuin inhibitory activity as the parent sirtinol molecule.
Q3: How can I minimize the degradation of sirtinol in my experiments?
A3: To minimize hydrolytic decomposition, it is recommended to:
-
Prepare fresh solutions: Prepare aqueous solutions of sirtinol immediately before use.
-
Use organic solvents for stock solutions: Dissolve sirtinol in a dry organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Minimize time in aqueous buffer: When preparing working solutions, add the sirtinol stock solution to the aqueous buffer as the final step and use it promptly.
-
Control pH: If your experimental conditions allow, slightly acidic conditions may slow the rate of hydrolysis of some Schiff bases. However, the optimal pH for your specific assay must be considered.
Q4: Are there any formulation strategies to improve sirtinol's stability in aqueous solutions?
A4: While research on specific formulations for sirtinol is limited, general strategies for stabilizing Schiff bases in aqueous environments include:
-
Microencapsulation: Encapsulating sirtinol within a protective matrix could shield it from hydrolysis.
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like sirtinol, potentially protecting the imine bond from water.
-
Use of co-solvents: The inclusion of certain co-solvents in the aqueous buffer may reduce the water activity and slow down hydrolysis.[2]
-
Supramolecular encapsulation: Encapsulation within macrocycles like cucurbiturils has been shown to protect imines from hydrolysis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with sirtinol | Hydrolytic degradation of sirtinol leading to variable active concentrations. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Minimize the time the compound is in aqueous buffer before adding to the assay. |
| Loss of sirtinol potency during storage | Improper storage of sirtinol solutions. | Store sirtinol as a lyophilized powder at -20°C for long-term stability (up to 24 months).[1] For stock solutions in DMSO, store in small, tightly sealed aliquots at -20°C for up to one month to maintain potency.[1] |
| Precipitation of sirtinol in aqueous buffer | Low aqueous solubility of sirtinol. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is compatible with your experimental system and sufficient to maintain sirtinol solubility. Sonication may aid in dissolution. |
Quantitative Data Summary
| Parameter | Condition | Observation/Recommendation | Reference |
| Chemical Stability | Lyophilized powder | Stable for 24 months when stored at -20°C and desiccated. | [1] |
| In DMSO | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [1] | |
| In neutral aqueous solution | Prone to hydrolytic decomposition over a period of hours at room temperature. | [4] | |
| Solubility | DMSO | Soluble at 35 mg/mL. | [1] |
| Ethanol | Soluble at 10 mg/mL. | [1] | |
| Water | Insoluble. |
Experimental Protocols
Protocol 1: Preparation of Sirtinol Stock and Working Solutions
This protocol describes the recommended procedure for preparing sirtinol solutions to minimize degradation.
-
Stock Solution Preparation (in DMSO):
-
To prepare a 10 mM stock solution, reconstitute 5 mg of lyophilized sirtinol powder in 1.27 mL of anhydrous DMSO.[1]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[1]
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Immediately before the experiment, thaw a single aliquot of the sirtinol stock solution.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your aqueous buffer (e.g., cell culture medium, assay buffer).
-
Add the calculated volume of the sirtinol stock solution to the aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Mix thoroughly by gentle inversion or vortexing.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Stability-Indicating HPLC Method for Sirtinol
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of sirtinol. This method can separate intact sirtinol from its potential degradation products.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes. For example, start with 30% B and increase to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a wavelength where sirtinol and its expected degradation products (2-hydroxy-1-naphthaldehyde and N-(1-phenylethyl)benzamide) have significant absorbance (e.g., 280 nm or 350 nm). A photodiode array (PDA) detector is recommended to obtain full UV spectra for peak purity analysis.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of sirtinol in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Incubate the solution under desired stress conditions (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quench the degradation process if necessary (e.g., by adding an equal volume of cold acetonitrile or methanol).
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of intact sirtinol and the increase in the peak areas of the degradation products over time.
-
Calculate the percentage of sirtinol remaining at each time point to determine the degradation kinetics.
-
Visualizations
Sirtinol's Mechanism of Action and Impact on Signaling Pathways
Sirtinol is an inhibitor of NAD+-dependent deacetylases, primarily targeting SIRT1 and SIRT2.[1] Its inhibitory action leads to the hyperacetylation of various protein substrates, which in turn modulates critical cellular signaling pathways.
Caption: Sirtinol inhibits SIRT1 and SIRT2, leading to increased protein acetylation.
Experimental Workflow for Assessing Sirtinol Stability
A systematic workflow is crucial for accurately evaluating the stability of sirtinol in aqueous solutions.
Caption: Workflow for sirtinol stability testing.
Sirtinol's Influence on the p53 Signaling Pathway
By inhibiting SIRT1, sirtinol can lead to the hyperacetylation and activation of the tumor suppressor protein p53, promoting apoptosis in cancer cells.[1][4][5][6]
Caption: Sirtinol's effect on the p53 pathway.
Sirtinol's Attenuation of the Ras-MAPK Signaling Pathway
Sirtinol has been reported to attenuate the Ras-MAPK signaling pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation.
Caption: Sirtinol's impact on Ras-MAPK signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Differential role of SIRT1/MAPK pathway during cerebral ischemia in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate positive and negative controls for sirtuin inhibition assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with sirtuin inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a sirtuin inhibition assay?
A successful sirtuin inhibition assay relies on a set of well-defined controls to ensure the validity of the results. The key controls are:
-
Positive Control (Inhibitor): A known sirtuin inhibitor is used to confirm that the assay can detect inhibition. This control validates the activity of the enzyme and the assay's responsiveness. Nicotinamide is a commonly used pan-sirtuin inhibitor.[1][2][3]
-
Negative Control (Vehicle): This control contains all reaction components except the test compound, with the vehicle (e.g., DMSO) used to dissolve the test compound added instead. It represents the baseline (100%) enzyme activity.
-
No-Enzyme Control: This well contains all reaction components except the sirtuin enzyme. It is used to determine the background signal from the substrate and buffer components. The signal from this control should be subtracted from all other wells.[4]
-
Activator Control (Optional but Recommended): Including a known sirtuin activator, such as Resveratrol (for SIRT1), can provide an additional layer of validation for the assay's performance.[3][5]
Q2: Which specific compounds should I use as positive and negative controls?
The choice of controls can depend on the specific sirtuin isoform being studied. Here is a summary of commonly used modulators:
| Sirtuin Isoform(s) | Positive Control (Inhibitor) | Activator (Optional Control) |
| SIRT1 | Nicotinamide, Suramin, Sirtinol, EX-527 (Selisistat)[5][6][7] | Resveratrol, SRT1720[5][8] |
| SIRT2 | AGK2, Sirtinol, Cambinol[6][8][9] | Not well-established |
| SIRT3 | Nicotinamide, 3-TYP[5] | Not well-established |
| SIRT5 | Suramin[5] | MC3138[8] |
| SIRT6 | OSS_128167[8] | Not well-established |
Q3: My positive control inhibitor is not showing any inhibition. What could be the problem?
Several factors could lead to a lack of inhibition by your positive control. Here are some troubleshooting steps:
-
Enzyme Activity: Confirm that the sirtuin enzyme is active. Compare the signal from the "Negative Control (Vehicle)" to the "No-Enzyme Control." A significant difference indicates enzyme activity.
-
Inhibitor Concentration: Ensure the inhibitor is used at an appropriate concentration (typically at or above its IC50 value). Prepare fresh dilutions of the inhibitor from a stock solution.
-
Reagent Preparation: Check the preparation and storage of all reagents, including the buffer, substrate, and NAD+. Sirtuin activity is NAD+-dependent.[9]
-
Incubation Times: Verify that the incubation times for the enzymatic reaction and the development step are optimal as per the assay protocol.
Troubleshooting Guide
Issue 1: High background fluorescence in the no-enzyme control wells.
-
Cause: The substrate may be degrading spontaneously, or the assay buffer components might be fluorescent.
-
Solution:
-
Prepare fresh assay buffer and substrate solutions.
-
Test the fluorescence of individual reagents to identify the source of the background signal.
-
Ensure that the fluorescence filter set on the plate reader is appropriate for the assay's fluorophore (e.g., Excitation ~350-360 nm, Emission ~450-460 nm for many common assays).[4][10]
-
Issue 2: Test compound interferes with the assay signal.
-
Cause: The test compound itself might be fluorescent at the assay's excitation and emission wavelengths, or it could quench the fluorescent signal.[11]
-
Solution:
-
Run a control with the test compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.
-
If the compound is fluorescent, its signal should be subtracted from the corresponding test wells.
-
If quenching is suspected, a different assay format (e.g., HPLC-based) may be necessary.
-
Issue 3: High variability between replicate wells.
-
Cause: This can be due to pipetting errors, improper mixing, or temperature fluctuations across the plate.
-
Solution:
-
Use calibrated pipettes and ensure proper mixing in each well.
-
Allow all reagents to equilibrate to the assay temperature before starting.
-
Incubate the plate in a temperature-controlled environment.
-
Experimental Protocols
Standard Sirtuin Fluorometric Inhibition Assay Protocol
This protocol is a general guideline and may need to be optimized for specific sirtuin isoforms and assay kits.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.[4][11]
-
Thaw all reagents (SIRT1 enzyme, fluorogenic substrate, NAD+, assay buffer, positive and negative controls) on ice.
-
Prepare working solutions of the enzyme, substrate, and NAD+ in assay buffer at the desired concentrations.
-
-
Assay Plate Setup (96-well black, flat-bottom plate):
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of the diluted test compound or vehicle (for negative control) to the respective wells.
-
Add 5 µL of the positive control inhibitor (e.g., Nicotinamide) to the designated control wells.[4]
-
Add 10 µL of assay buffer to the "No-Enzyme Control" wells.
-
Initiate the reaction by adding 10 µL of the prepared sirtuin enzyme solution to all wells except the "No-Enzyme Control" wells.
-
Add 5 µL of the NAD+ solution to all wells.
-
-
Incubation:
-
Mix the plate gently on a shaker for 1 minute.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[4]
-
-
Development and Signal Detection:
-
Data Analysis:
-
Subtract the average background fluorescence (from "No-Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.[4]
-
Visualizations
Caption: A flowchart illustrating the major steps in a typical sirtuin inhibition assay.
Caption: A simplified diagram of SIRT1 signaling and points of modulation by controls.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Assay Kit Sigma [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of SIRT1 Impairs the Accumulation and Transcriptional Activity of HIF-1α Protein under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Best practices for preparing R-sirtinol stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using R-sirtinol stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of R-sirtinol in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My R-sirtinol, which is dissolved in DMSO, precipitated after I added it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue due to the low solubility of R-sirtinol in aqueous solutions.[1] To prevent precipitation, it is crucial to first dissolve R-sirtinol in an organic solvent like DMSO before diluting it with your aqueous buffer or medium.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve R-sirtinol in dimethylformamide (DMF) and then dilute it with the aqueous buffer of your choice.[1] When preparing a working solution from a DMSO stock, ensure that the final concentration of DMSO in your culture medium is low (typically below 1%) to avoid solvent-induced toxicity and precipitation. It is also advisable to add the R-sirtinol stock solution to your medium while vortexing or mixing to ensure rapid and even dispersion.
Q2: I am observing inconsistent or no activity with my R-sirtinol. What could be the cause?
A2: There are several potential reasons for a lack of R-sirtinol activity:
-
Improper Storage: R-sirtinol is sensitive to degradation. Lyophilized powder should be stored at -20°C and desiccated.[2][3] Once in solution, it should be stored at -20°C and used within one to three months to prevent loss of potency.[2][3] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2][3]
-
Hydrolytic Decomposition: R-sirtinol is prone to hydrolytic decomposition in neutral aqueous solutions over a period of hours at room temperature.[4] Aqueous solutions should not be stored for more than one day.[1]
-
Incorrect Stock Preparation: Ensure that the R-sirtinol powder is fully dissolved in the solvent. If you notice any precipitate in your stock solution, you can try warming the tube at 37°C for 10 minutes and/or sonicating it in an ultrasonic bath for a short period.[5]
Q3: What is the recommended solvent for preparing R-sirtinol stock solutions?
A3: The most commonly recommended solvent for preparing R-sirtinol stock solutions is dimethyl sulfoxide (DMSO).[1][2] Ethanol and dimethylformamide (DMF) can also be used.[1][2]
Q4: What are the optimal storage conditions for R-sirtinol?
A4:
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, it is stable for at least 24-36 months.[2][3]
-
In Solution: Store at -20°C. It is recommended to use the solution within 1 to 3 months to maintain its potency.[2][3] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][3]
Quantitative Data Summary
The following table summarizes the solubility and stability data for R-sirtinol.
| Parameter | Value | Reference |
| Solubility in DMSO | ~10 mg/mL, >10 mM, 35 mg/mL | [1][2][5] |
| Solubility in Ethanol | ~10 mg/mL | [2] |
| Solubility in DMF | ~15 mg/mL | [1] |
| Solubility in Aqueous Buffer | Sparingly soluble | [1] |
| Stability (Lyophilized) | ≥ 4 years at -20°C | [1] |
| Stability (In Solution) | 1-3 months at -20°C | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM R-sirtinol Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of R-sirtinol (Molecular Weight: 394.47 g/mol ) in DMSO.
Materials:
-
R-sirtinol (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the vial of lyophilized R-sirtinol to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of R-sirtinol powder in 1.27 mL of DMSO.[2]
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, gently warm the tube at 37°C for 10 minutes or sonicate in an ultrasonic bath to aid dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Visualizations
Caption: Workflow for the preparation and storage of R-sirtinol stock solutions.
Caption: Simplified signaling pathway of R-sirtinol's inhibitory action on SIRT1/SIRT2.
References
Validation & Comparative
A Comparative Analysis of R-sirtinol and S-sirtinol Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomers of sirtinol, R-sirtinol and S-sirtinol, focusing on their efficacy as inhibitors of sirtuin deacetylases. The information presented herein is collated from peer-reviewed experimental data to facilitate informed decisions in research and development.
Executive Summary
Sirtinol is a well-established inhibitor of the NAD+-dependent class III histone deacetylases (HDACs), primarily targeting SIRT1 and SIRT2. While synthesized and often studied as a racemic mixture, the existence of two enantiomers, R-sirtinol and S-sirtinol, necessitates a comparative evaluation of their individual biological activities. Extensive in vitro studies have demonstrated that both R- and S-sirtinol exhibit similar inhibitory potency against human SIRT1 and SIRT2, indicating a lack of significant enantioselectivity in their direct enzymatic inhibition.[1] Downstream cellular effects, such as the induction of apoptosis and modulation of key signaling pathways, have been predominantly characterized using the racemic mixture.
Data Presentation
The following tables summarize the in vitro inhibitory activity of R-sirtinol and S-sirtinol against various sirtuin enzymes. The data is extracted from a key comparative study by Mai et al. (2005).
Table 1: In Vitro Inhibitory Activity of Sirtinol Enantiomers (IC50, µM)
| Compound | ySir2 | hSIRT1 | hSIRT2 |
| (R)-sirtinol | 45.3 ± 3.1 | 60.2 ± 4.5 | 55.4 ± 3.8 |
| (S)-sirtinol | 47.1 ± 3.5 | 63.8 ± 5.1 | 59.3 ± 4.2 |
| Racemic Sirtinol | 48.0 ± 3.6 | 131 ± 9.8 | 57.7 ± 4.1 |
Data presented as mean ± standard deviation. ySir2: Yeast Silent Information Regulator 2; hSIRT1: Human Sirtuin 1; hSIRT2: Human Sirtuin 2.
Key Observation: The half-maximal inhibitory concentrations (IC50) for R-sirtinol and S-sirtinol against yeast Sir2, human SIRT1, and human SIRT2 are comparable, confirming the absence of a significant enantioselective effect in vitro.[1]
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative analysis of R- and S-sirtinol.
In Vitro Sirtuin Deacetylase Activity Assay
This assay quantifies the enzymatic activity of sirtuins and the inhibitory potential of test compounds.
Principle: The assay measures the deacetylation of a fluorogenic peptide substrate by the sirtuin enzyme. The deacetylated product is then cleaved by a developing enzyme, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the sirtuin activity.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing enzyme
-
Test compounds (R-sirtinol, S-sirtinol) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of R-sirtinol and S-sirtinol in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compounds at various concentrations to the respective wells. A DMSO control (vehicle) is also included.
-
Initiate the reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the enzymatic reaction and add the developing enzyme.
-
Incubate at 37°C for a further 30 minutes to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compounds relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by sirtinol and a typical experimental workflow for its evaluation.
Sirtuin Inhibition and Downstream Signaling
Sirtinol's inhibition of SIRT1 and SIRT2 leads to the hyperacetylation of various downstream targets, including the tumor suppressor p53 and components of the MAPK pathway. This can result in cell cycle arrest and apoptosis.
Caption: Sirtinol-mediated inhibition of SIRT1/SIRT2 signaling.
Experimental Workflow for Sirtinol Efficacy Comparison
A logical workflow for comparing the efficacy of R- and S-sirtinol involves a multi-tiered approach from in vitro enzymatic assays to cellular and in vivo models.
Caption: Workflow for comparing R- and S-sirtinol efficacy.
References
Validating SIRT1/SIRT2 Target Engagement of R-sirtinol in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the direct interaction of a small molecule with its intended protein targets within a cellular environment is paramount. This guide provides a comprehensive comparison of R-sirtinol and its alternatives in validating target engagement of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) in cells. We present a synthesis of experimental data to facilitate the selection of appropriate tool compounds for research and development.
R-sirtinol is a cell-permeable inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2. Validating its direct binding to these targets in a cellular context is crucial to accurately interpret its biological effects and potential therapeutic applications. This guide explores established methods for confirming target engagement and compares the performance of R-sirtinol with other known SIRT1/SIRT2 inhibitors, Salermide and EX-527.
In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) provides a measure of a compound's potency in a biochemical assay. The following table summarizes the reported in vitro IC50 values for R-sirtinol, Salermide, and EX-527 against SIRT1 and SIRT2.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity |
| R-sirtinol | 131[1][2] | 38[1][2] | ~3.4-fold for SIRT2 |
| Salermide | 76.2[3] | 45.0[3] | ~1.7-fold for SIRT2 |
| EX-527 | 0.038 - 0.123[4][5] | 19.6 - 32.6[4][5] | >200-fold for SIRT1 |
Key Observations:
-
R-sirtinol and Salermide are dual inhibitors of SIRT1 and SIRT2 with micromolar potency. R-sirtinol shows a slight preference for SIRT2[1][2].
-
EX-527 is a potent and highly selective inhibitor of SIRT1[4][5].
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein in intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm). While direct comparative CETSA data for R-sirtinol against both SIRT1 and SIRT2 is limited in the public domain, the methodology provides a robust framework for such validation.
A typical CETSA experiment involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells to a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
dot
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Target Modulation in Cells
Inhibition of SIRT1 and SIRT2 in cells leads to the hyperacetylation of their respective substrates. Key substrates include p53 (a target of SIRT1) and α-tubulin (a primary target of SIRT2). Measuring the acetylation status of these proteins by Western blot provides indirect evidence of target engagement.
| Inhibitor | Cell Line | Target Protein | Effect on Acetylation |
| R-sirtinol | MCF-7 | Acetyl-p53 (Lys382) | Increased |
| MCF-7 | Acetyl-α-tubulin | Increased | |
| Salermide | MCF-7 | Acetyl-p53 (Lys382) | Increased |
| MCF-7 | Acetyl-α-tubulin | Increased | |
| EX-527 | MCF-7 | Acetyl-p53 (Lys382) | Increased |
| MCF-7 | Acetyl-α-tubulin | No significant change |
Key Observations:
-
R-sirtinol and Salermide , as dual SIRT1/SIRT2 inhibitors, increase the acetylation of both p53 and α-tubulin[3].
-
The highly selective SIRT1 inhibitor, EX-527 , primarily increases the acetylation of the SIRT1 substrate p53, with minimal effect on the SIRT2 substrate α-tubulin[3]. This highlights the importance of using selective inhibitors to probe the function of individual sirtuin isoforms.
dot
Caption: R-sirtinol inhibits SIRT1 and SIRT2, leading to increased acetylation of their substrates.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and grow to 70-80% confluency. Treat cells with the desired concentration of R-sirtinol or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvesting and Lysis: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies specific for SIRT1 and SIRT2.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve for the R-sirtinol-treated samples compared to the vehicle control indicates target engagement.
Western Blot for Substrate Acetylation
-
Cell Treatment and Lysis: Treat cells with R-sirtinol, Salermide, EX-527, or vehicle control at various concentrations for a defined period. Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetyl-p53 (Lys382), total p53, acetyl-α-tubulin, and total α-tubulin or β-actin (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands using software like ImageJ. Normalize the acetylated protein signal to the total protein signal and then to the loading control to determine the fold change in acetylation.
Conclusion
Validating the direct cellular engagement of R-sirtinol with its targets, SIRT1 and SIRT2, is essential for the accurate interpretation of its biological activities. This guide provides a framework for such validation by comparing R-sirtinol with other well-characterized sirtuin inhibitors. While in vitro assays provide initial potency data, cellular methods like CETSA and analysis of downstream substrate modifications are critical for confirming on-target activity in a physiological context. For researchers investigating the roles of SIRT1 and SIRT2, a multi-faceted approach employing a combination of these techniques and a careful selection of tool compounds is recommended for robust and reliable findings. The use of highly selective inhibitors like EX-527 alongside dual inhibitors such as R-sirtinol and Salermide can be particularly insightful for dissecting the specific contributions of each sirtuin isoform.
References
R-Sirtinol: A Comparative Guide to its Cross-Reactivity with HDAC Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of R-sirtinol across different classes of histone deacetylases (HDACs). The information presented herein is supported by experimental data to offer an objective performance assessment for research and drug development applications.
Data Presentation: R-Sirtinol Inhibitory Activity
R-sirtinol is a selective inhibitor of the Class III NAD+-dependent histone deacetylases, also known as sirtuins. Experimental data demonstrates its activity against sirtuin isoforms SIRT1 and SIRT2. Notably, studies have shown that sirtinol has no inhibitory effect on Class I HDACs, such as HDAC1.[1] While comprehensive quantitative data for R-sirtinol against a full panel of Class I, II, and IV HDACs is not widely available, the existing evidence points towards a strong selectivity for sirtuins. The inhibitory activities of the R and S enantiomers of sirtinol have been reported to be similar.[2]
| HDAC Class | Isoform | R-Sirtinol IC50 (µM) |
| Class III (Sirtuins) | Human SIRT1 | 131[3] |
| Human SIRT2 | 38[3] | |
| Yeast Sir2p | 68 | |
| Class I | Human HDAC1 | No significant activity reported[1] |
| Class IIa, IIb, IV | Various | No significant activity reported |
Key Observation: R-sirtinol displays preferential inhibition towards SIRT2 over SIRT1. Its lack of activity against HDAC1 underscores its selectivity for Class III HDACs.
Experimental Protocols
The determination of IC50 values for R-sirtinol is typically performed using in vitro enzymatic assays. A common method is the fluorometric sirtuin activity assay.
Fluorometric Sirtuin Activity Assay
This assay quantifies the NAD+-dependent deacetylase activity of sirtuins. The fundamental principle involves the enzymatic deacetylation of a synthetic peptide substrate containing an acetylated lysine residue.
Materials:
-
Recombinant human sirtuin enzymes (e.g., SIRT1, SIRT2)
-
Fluorogenic acetylated peptide substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
R-sirtinol (or other inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of R-sirtinol in the assay buffer. Prepare a master mix containing the assay buffer, fluorogenic substrate, and NAD+.
-
Reaction Setup: To the wells of a 96-well plate, add the R-sirtinol dilutions. Control wells should contain DMSO vehicle.
-
Enzyme Addition: Add the recombinant sirtuin enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Add the developer solution to each well. This step typically involves a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each R-sirtinol concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
SIRT1 Signaling Pathway and p53 Regulation
SIRT1 plays a crucial role in cellular stress response and apoptosis, in part through its interaction with the tumor suppressor protein p53. SIRT1 deacetylates p53 at specific lysine residues, which leads to the inhibition of p53's transcriptional activity and a subsequent reduction in apoptosis. Inhibition of SIRT1 by compounds like sirtinol can prevent p53 deacetylation, thereby promoting its activity.
Experimental Workflow for Determining Inhibitor Specificity
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a potential HDAC inhibitor like R-sirtinol against a panel of different HDAC classes.
References
R-Sirtinol: A Comparative Guide to its Anti-Proliferative Effects in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-proliferative effects of R-sirtinol, a potent inhibitor of SIRT1 and SIRT2 deacetylases, across various cancer cell lines. The data presented herein is collated from multiple studies to facilitate a comparative analysis of its efficacy and mechanism of action.
Quantitative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of R-sirtinol in different human cancer cell lines, highlighting its varied efficacy depending on the cancer type and genetic background of the cells.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Breast Cancer | MCF-7 | 48.6 | 24 | [1] |
| Breast Cancer | MCF-7 | 43.5 | 48 | [1] |
| Non-Small Cell Lung Cancer | H1299 | ~20-50 (significant cytotoxicity) | Not Specified | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Key Signaling Pathways Modulated by R-Sirtinol
R-sirtinol exerts its anti-proliferative effects by modulating several critical signaling pathways involved in cancer cell growth, survival, and apoptosis.
One of the key mechanisms is the inhibition of SIRT1 and SIRT2, which leads to the increased acetylation and activation of the tumor suppressor protein p53.[3][4][5] This, in turn, can induce apoptosis. In non-small cell lung cancer cells, sirtinol has been shown to inhibit the Akt/β-catenin-Foxo3a signaling axis, leading to cell cycle arrest and apoptosis.[2][6] Furthermore, sirtinol can induce a senescence-like growth arrest in cancer cells by attenuating the Ras-MAPK signaling pathway.[7][8][9]
References
- 1. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The antiproliferative and apoptotic effects of sirtinol, a sirtuin inhibitor on human lung cancer cells by modulating Akt/β-catenin-Foxo3a axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
R-Sirtinol: A Comparative Analysis of Selectivity for SIRT1 and SIRT2
For researchers investigating the intricate roles of sirtuins in cellular processes, the selection of a specific inhibitor is a critical determinant of experimental outcomes. This guide provides a detailed comparison of the inhibitory activity of R-sirtinol against two key sirtuin isoforms, SIRT1 and SIRT2, supported by quantitative data and experimental methodologies.
Inhibitory Activity: R-Sirtinol Exhibits Preferential Inhibition of SIRT2
R-sirtinol has been identified as a cell-permeable inhibitor of the NAD+-dependent histone deacetylase activity of sirtuins.[1] Experimental data from cell-free assays consistently demonstrate that R-sirtinol is a more potent inhibitor of SIRT2 than SIRT1. While the two enantiomers of sirtinol, (R)- and (S)-sirtinol, have been shown to possess similar inhibitory activity against human SIRT1 and SIRT2, this guide focuses on the commonly studied R-enantiomer.[2]
The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Multiple studies have reported IC50 values for sirtinol, indicating a clear selectivity for SIRT2.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity (SIRT1/SIRT2) |
| R-Sirtinol | 131[1][3][4] | 38[1][3][4] | ~3.4-fold |
| R-Sirtinol | - | 45[5] | - |
As shown in the table, R-sirtinol demonstrates an approximately 3.4-fold greater potency for SIRT2 over SIRT1. It is also important to note that sirtinol does not inhibit class I and class II histone deacetylases (HDACs), highlighting its specificity for the sirtuin family.[3]
Experimental Protocol: Fluorometric Sirtuin Activity Assay
The determination of IC50 values for sirtuin inhibitors like R-sirtinol is commonly performed using a fluorometric in vitro sirtuin activity assay. This method measures the NAD+-dependent deacetylase activity of the sirtuin enzyme on a synthetic peptide substrate.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue linked to a fluorophore. When the sirtuin enzyme deacetylates the lysine, a developing reagent can cleave the peptide, releasing the fluorophore. The resulting fluorescent signal is directly proportional to the sirtuin's deacetylase activity.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
R-sirtinol (or other inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing reagent (containing a protease)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of R-sirtinol (or DMSO for the control), and the recombinant sirtuin enzyme.
-
Initiation: Start the reaction by adding NAD+ to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the deacetylation reaction to occur.
-
Development: Add the developing reagent to each well to stop the sirtuin reaction and initiate the fluorescence-generating cleavage.
-
Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for complete cleavage of the deacetylated substrate.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of sirtuin activity for each R-sirtinol concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the fluorometric sirtuin activity assay used to assess the inhibitory potential of R-sirtinol.
Caption: Workflow for a fluorometric sirtuin activity assay.
Signaling Pathway Context: SIRT1 and SIRT2 Inhibition
SIRT1 and SIRT2 are involved in a multitude of cellular pathways, and their inhibition by R-sirtinol can lead to various downstream effects. The diagram below provides a simplified overview of the general mechanism of sirtuin inhibition.
Caption: General mechanism of sirtuin inhibition by R-sirtinol.
References
A Comparative Guide to the Inhibitory Effects of Sirtinol on Sirtuin Deacetylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of sirtinol, a widely studied inhibitor of the sirtuin family of NAD+-dependent deacetylases. While the initial focus of this investigation was the potential enantioselective inhibition by sirtinol, a review of the current literature indicates a lack of significant enantioselectivity. Both (R)- and (S)-enantiomers of sirtinol exhibit similar inhibitory activities against sirtuin enzymes[1][2][3]. Therefore, this guide will focus on the isoform-selective inhibitory effects of sirtinol and its analogues, providing quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation: Inhibitor Potency and Selectivity
Sirtinol and its analogues have been evaluated for their inhibitory activity against various sirtuin isoforms, primarily the well-characterized human SIRT1 and SIRT2. The following table summarizes the half-maximal inhibitory concentrations (IC50) for sirtinol, its individual enantiomers, and more potent meta- and para-substituted analogues. Sirtinol demonstrates a preference for inhibiting SIRT2 over SIRT1[4][5][6]. Notably, the analogues m-sirtinol and p-sirtinol show significantly increased potency against both SIRT1 and SIRT2 compared to the parent compound[1][7].
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Yeast Sir2p IC50 (µM) | Reference |
| Sirtinol (racemic) | 131 | 38 | 68 | [4][6] |
| (R)-Sirtinol | ~65.5 (2-fold more potent than racemic) | ~57.7 | 48 | [2] |
| (S)-Sirtinol | ~65.5 (2-fold more potent than racemic) | ~38.5 (1.5-fold more potent than racemic) | 48 | [2] |
| m-Sirtinol | 13.1 (10-fold more potent than racemic) | 34.3 | 24.5 | [2] |
| p-Sirtinol | 23.6 (5.5-fold more potent than racemic) | 26.0 | 20.2 | [2] |
Key Observations:
-
Sirtinol is a more potent inhibitor of SIRT2 than SIRT1.
-
There is no significant difference in the inhibitory activity of (R)- and (S)-sirtinol, indicating a lack of enantioselectivity[1][2].
-
The position of the substituent on the benzamide ring significantly impacts inhibitory potency, with the meta and para positions (m- and p-sirtinol) leading to more potent inhibition of both SIRT1 and SIRT2 compared to the ortho position in sirtinol[7].
Experimental Protocols: Fluorometric Sirtuin Activity Assay
The determination of IC50 values for sirtuin inhibitors is commonly performed using a fluorometric in vitro assay. This method measures the NAD+-dependent deacetylase activity of a recombinant sirtuin enzyme on a synthetic peptide substrate.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue linked to a fluorophore. The fluorescence of this substrate is quenched. Upon deacetylation by the sirtuin enzyme, a developing solution containing a protease cleaves the peptide, releasing the fluorophore and generating a fluorescent signal proportional to the enzyme's activity.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+ solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Sirtinol or analogue dissolved in DMSO
-
Developing solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., sirtinol) in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or DMSO for the control wells)
-
Recombinant sirtuin enzyme
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NAD+ and the fluorogenic peptide substrate to all wells to initiate the deacetylase reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developing solution to each well to stop the sirtuin reaction and initiate the fluorescence-generating cleavage.
-
Final Incubation: Incubate the plate at 37°C for an additional 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-460 nm)[8][9].
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of sirtuin activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining inhibitor potency and the key signaling pathways affected by sirtinol.
Caption: Experimental workflow for determining the IC50 of a sirtuin inhibitor.
Caption: Inhibition of SIRT1 by sirtinol increases p53 acetylation and activity.
Caption: Inhibition of SIRT2 by sirtinol leads to hyperacetylation of α-tubulin.
Signaling Pathways and Cellular Effects
Sirtinol's inhibition of SIRT1 and SIRT2 affects several critical cellular pathways:
-
SIRT1 and p53 Regulation: SIRT1 is a key deacetylase of the tumor suppressor protein p53. By removing acetyl groups, SIRT1 inactivates p53 and inhibits p53-mediated apoptosis and cell cycle arrest[10]. Sirtinol, by inhibiting SIRT1, leads to the accumulation of acetylated p53[11][12]. This enhanced p53 acetylation promotes its stability and transcriptional activity, which can induce apoptosis in cancer cells[10][11].
-
SIRT1 and NF-κB Signaling: SIRT1 also negatively regulates the NF-κB signaling pathway by deacetylating the p65 subunit, which suppresses the expression of inflammatory genes[13][14][15]. Inhibition of SIRT1 by compounds like sirtinol can thus lead to an increase in NF-κB activity and pro-inflammatory responses.
-
SIRT2 and α-tubulin Acetylation: SIRT2 is the primary deacetylase of α-tubulin in the cytoplasm[16][17]. The acetylation of α-tubulin is a key post-translational modification that regulates microtubule stability and function. By inhibiting SIRT2, sirtinol causes hyperacetylation of α-tubulin, which can affect microtubule-dependent processes such as cell division and intracellular transport[11][18].
References
- 1. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 5. Sirtinol [shop.labclinics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]
- 14. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 15. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
A Comparative Guide to Sirtuin Modulators: R-Sirtinol vs. Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sirtuin inhibitor R-sirtinol and the sirtuin activator resveratrol. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in making informed decisions for their experimental designs.
Overview and Mechanism of Action
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, including aging, metabolism, and stress response. The modulation of sirtuin activity is a promising therapeutic strategy for a range of diseases. R-sirtinol and resveratrol represent two opposing approaches to sirtuin modulation.
R-Sirtinol is a cell-permeable small molecule that acts as a potent inhibitor of SIRT1 and SIRT2.[1][2] Its inhibitory action leads to the hyperacetylation of sirtuin substrates, which can induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[3][4]
Resveratrol , a natural polyphenol found in grapes and other plants, is a well-known activator of SIRT1.[5] It is believed to mimic the effects of caloric restriction, promoting the deacetylation of SIRT1 targets. This activation is associated with beneficial effects on metabolism, cardiovascular health, and neuroprotection.[6][7]
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data for R-sirtinol and resveratrol from in vitro enzymatic assays.
| Parameter | R-Sirtinol | Resveratrol | Reference(s) |
| Target(s) | SIRT1, SIRT2 (Inhibitor) | SIRT1 (Activator) | [1][2][5] |
| SIRT1 IC50 | ~131 µM | N/A | [1] |
| SIRT2 IC50 | ~38 µM | N/A | [1] |
| SIRT1 EC50 | N/A | ~8-46 µM | [8] |
Comparative In Vivo Efficacy
The table below presents a summary of in vivo studies demonstrating the differential effects of R-sirtinol and resveratrol in various disease models.
| Disease Model | R-Sirtinol (or other SIRT1/2 Inhibitors) | Resveratrol | Reference(s) |
| Cancer (Hepatocellular Carcinoma Xenograft) | Cambinol (100 mg/kg) suppressed tumor growth. | Not typically used for direct tumor suppression. | [9][10] |
| Metabolic Disease (High-Fat Diet-Fed Rats) | Not applicable. | 30 mg/kg/day improved insulin sensitivity and reduced hepatic steatosis. | [11] |
| Metabolic Profile (Obese Humans) | Not applicable. | 150 mg/day for 30 days improved insulin sensitivity and mitochondrial function. | [12] |
Experimental Protocols
SIRT1/SIRT2 Inhibition Assay (R-Sirtinol)
This protocol is adapted from fluorometric assays used to determine sirtuin inhibition.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trichostatin A and a peptide developer)
-
R-Sirtinol (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate at their final concentrations.
-
Add varying concentrations of R-sirtinol (or DMSO as a vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding the recombinant SIRT1 or SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of R-sirtinol relative to the DMSO control and determine the IC50 value.
SIRT1 Activation Assay (Resveratrol)
This protocol is based on a common fluorometric method for assessing SIRT1 activation.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Assay Buffer
-
Developer solution
-
Resveratrol (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add varying concentrations of resveratrol (or DMSO as a vehicle control) to the wells.
-
Start the reaction by adding the SIRT1 enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15-30 minutes.
-
Read the fluorescence intensity.
-
Calculate the fold activation for each resveratrol concentration compared to the DMSO control and determine the EC50 value.
Signaling Pathways
The opposing actions of R-sirtinol and resveratrol result in the modulation of distinct downstream signaling pathways.
R-Sirtinol Signaling Pathway
R-sirtinol, by inhibiting SIRT1 and SIRT2, leads to the accumulation of acetylated proteins, including key tumor suppressors and transcription factors. This can result in cell cycle arrest and apoptosis.
Resveratrol Signaling Pathway
Resveratrol activates SIRT1, which in turn deacetylates and modulates the activity of proteins involved in metabolic regulation and mitochondrial biogenesis. A key pathway involves the activation of AMPK and PGC-1α.
Conclusion
R-sirtinol and resveratrol are valuable research tools for investigating the roles of sirtuins in health and disease. Their opposing mechanisms of action make them suitable for studying different biological processes. R-sirtinol's inhibitory effects on SIRT1 and SIRT2 are primarily explored in the context of cancer, where increased acetylation of tumor suppressors is desirable. Conversely, resveratrol's activation of SIRT1 is studied for its potential to ameliorate metabolic and age-related disorders by mimicking the effects of caloric restriction. The choice between these modulators should be dictated by the specific research question and the desired biological outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Resveratrol and Clinical Trials: The Crossroad from In Vitro Studies to Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol regulates skeletal muscle fibers switching through the AdipoR1-AMPK-PGC-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Resveratrol Against Induced Metabolic Syndrome in Rats: Role of Oxidative Stress, Inflammation, and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calorie restriction-like effects of 30 days of Resveratrol (resVida™) supplementation on energy metabolism and metabolic profile in obese humans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Iron-Binding Facet of R-sirtinol: A Comparative Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of R-sirtinol, a well-known sirtuin inhibitor, with a specific focus on validating the integral role of its iron chelation properties in its overall biological activity. Through a comparative lens, we will explore experimental data, delve into detailed methodologies, and visualize key cellular pathways to offer a nuanced understanding of this dual-action molecule.
R-sirtinol: Beyond Sirtuin Inhibition
Initially identified as a potent inhibitor of NAD+-dependent deacetylases, specifically SIRT1 and SIRT2, R-sirtinol's biological profile is now understood to be more complex. A growing body of evidence reveals that R-sirtinol is also a potent intracellular iron chelator, a characteristic that significantly contributes to its physiological effects. This guide will dissect this dual functionality, offering a comparative perspective against the well-established iron chelator, deferoxamine (DFO).
Quantitative Analysis: R-sirtinol's Potency
| Compound | Target | IC50 (µM) | Cell Line/Assay Conditions |
| R-sirtinol | SIRT1 | 131 | Cell-free assay |
| R-sirtinol | SIRT2 | 38 - 45 | Cell-free assay |
| R-sirtinol | Cytotoxicity | 51 ± 2 | MCF-7 breast cancer cells (48h) |
| R-sirtinol | Cytotoxicity | 83 ± 6 | MDA-MB-231 breast cancer cells (48h) |
Table 1: Sirtuin Inhibition and Cytotoxicity of R-sirtinol. This table presents the half-maximal inhibitory concentrations (IC50) of R-sirtinol for SIRT1 and SIRT2, as well as its cytotoxic effects on different cancer cell lines.
Comparative Efficacy: R-sirtinol vs. Deferoxamine
While a direct comparison of iron chelation potency is challenging, studies have demonstrated that R-sirtinol mimics the effects of the well-characterized iron chelator deferoxamine (DFO) on the intracellular labile iron pool (LIP).
| Compound | Cell Line | Concentration | Treatment Duration | Effect on Labile Iron Pool |
| R-sirtinol | H1299 | 50 µM | 72 h | 36.3% decrease |
| Deferoxamine (DFO) | H1299 | 50 µM | 72 h | Similar decrease to R-sirtinol |
| R-sirtinol | A549 | 50 µM | 72 h | 79.2% decrease |
| Deferoxamine (DFO) | A549 | 50 µM | 72 h | Similar decrease to R-sirtinol |
Table 2: Comparative Effect of R-sirtinol and Deferoxamine on the Labile Iron Pool. This table illustrates the percentage decrease in the labile iron pool in non-small cell lung cancer cell lines after treatment with R-sirtinol and DFO, as measured by the Calcein-AM assay.[2]
The Mechanism of Action: Iron Chelation and its Consequences
R-sirtinol's ability to chelate intracellular iron disrupts iron homeostasis, leading to a cascade of cellular events. Spectroscopic and structural data have confirmed that R-sirtinol acts as a tridentate chelator, binding to intracellular iron to form a stable, high-spin ferric complex.[3][4][5] This sequestration of iron has profound biological implications, including the inhibition of iron-dependent enzymes and the modulation of iron-responsive signaling pathways.
Signaling Pathway: The IRP/IRE System
One of the key pathways affected by R-sirtinol-mediated iron chelation is the Iron Regulatory Protein (IRP)/Iron-Responsive Element (IRE) system. This elegant post-transcriptional regulatory network governs the expression of proteins involved in iron uptake, storage, and export.
Under conditions of low intracellular iron, induced by R-sirtinol, IRP1 and IRP2 are in their active, RNA-binding forms. They bind to IREs located in the untranslated regions of target mRNAs. This binding inhibits the translation of ferritin mRNA (preventing iron storage) and stabilizes transferrin receptor (TfR) mRNA (promoting iron uptake). This cellular response aims to restore iron homeostasis.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments used to assess the iron-chelating properties of R-sirtinol.
Calcein-AM Assay for Intracellular Labile Iron Pool (LIP) Measurement
This assay is a widely used method to quantify the intracellular LIP. Calcein-AM is a cell-permeable, non-fluorescent probe that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of the resulting calcein is quenched by the binding of divalent metal ions, primarily iron. The addition of a strong iron chelator, like R-sirtinol, removes iron from calcein, leading to an increase in fluorescence, which is proportional to the amount of chelatable iron.
Workflow:
Detailed Protocol:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Calcein-AM Loading: Prepare a working solution of Calcein-AM in a suitable buffer (e.g., HBSS) at a final concentration of 0.5-2 µM. Remove the culture medium from the cells and wash once with buffer. Add the Calcein-AM working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Washing: After incubation, gently aspirate the Calcein-AM solution and wash the cells twice with buffer to remove any extracellular probe.
-
Treatment: Add fresh buffer containing the desired concentrations of R-sirtinol, a positive control (e.g., DFO), and a vehicle control to the respective wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 490 nm and 525 nm, respectively. Continue to record the fluorescence at regular intervals for a desired period.
-
Data Analysis: The increase in fluorescence intensity over time in the treated wells compared to the control wells reflects the chelation of intracellular labile iron.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Intracellular Iron Detection
EPR spectroscopy is a highly sensitive technique for detecting and quantifying paramagnetic species, including high-spin ferric iron (Fe³⁺). When cells are treated with an iron chelator like R-sirtinol, the resulting Fe³⁺-sirtinol complex can be detected by EPR, providing a direct measure of intracellular iron chelation.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells in culture to a high density. Treat the cells with R-sirtinol or a control compound for the desired time.
-
Cell Harvesting and Washing: Harvest the cells by scraping or trypsinization, followed by centrifugation. Wash the cell pellet multiple times with ice-cold phosphate-buffered saline (PBS) or another suitable buffer to remove any extracellular iron complexes.
-
Sample Preparation: Resuspend the final cell pellet in a minimal volume of buffer and carefully transfer the cell suspension into a quartz EPR tube.
-
Freezing: Immediately freeze the EPR tube in liquid nitrogen to cryo-preserve the cellular components and the iron complexes in their native state.
-
EPR Spectroscopy: Perform EPR measurements at cryogenic temperatures (e.g., 77 K). The characteristic signal for high-spin Fe³⁺ complexes, such as the Fe³⁺-sirtinol complex, appears at a g-value of approximately 4.3.[4]
-
Data Analysis: The intensity of the g = 4.3 signal is proportional to the concentration of the high-spin ferric species, providing a quantitative measure of intracellular iron chelation.
Conclusion
For researchers and drug development professionals, this dual functionality of R-sirtinol presents both opportunities and challenges. Understanding the interplay between its sirtuin inhibitory and iron-chelating activities is crucial for the rational design of future therapeutic strategies and for the accurate interpretation of experimental data. This guide provides a foundational framework for further investigation into the multifaceted biological profile of R-sirtinol and other compounds that may possess similar dual-action capabilities.
References
- 1. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the iron chelator function of sirtinol in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
R-Sirtinol and its Metal Complexes: A Comparative Analysis of Cytotoxic Effects
A detailed examination of the experimental data reveals that metal complexes of the sirtuin inhibitor R-sirtinol exhibit significantly enhanced cytotoxic effects against cancer cells compared to the parent compound. This guide provides a comprehensive comparison of their in vitro efficacy, delves into the experimental methodologies, and illustrates the key signaling pathways involved.
Sirtinol, a known inhibitor of NAD+-dependent deacetylases SIRT1 and SIRT2, has garnered attention for its potential as an anticancer agent.[1][2] Recent research has explored the cytotoxic properties of its metal complexes, particularly with iron (Fe) and copper (Cu), demonstrating a notable increase in potency.[3][4] This enhanced activity is attributed to mechanisms including increased intracellular oxidative stress and interference with vital cellular processes.[3][5]
Data Presentation: Comparative Cytotoxicity
The antiproliferative activity of R-sirtinol and its corresponding iron (III) and copper (II) complexes has been quantitatively assessed in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) |
| (R)-Sirtinol | MCF-7 | 51 ± 2[3] |
| MDA-MB-231 | 83 ± 6[3] | |
| Fe(III)-(R)-Sirtinol Complex (FeIII(sirtinol−H)(NO3)2) | MCF-7 | 34 ± 2[3] |
| MDA-MB-231 | 42 ± 5[3] | |
| Cu(II)-(R)-Sirtinol Complex (CuII(sirtinol−H)2) | MCF-7 | 20 ± 2[3] |
| MDA-MB-231 | 25 ± 1[3] |
Table 1: Comparative IC50 values of R-sirtinol and its metal complexes in human breast adenocarcinoma cell lines after 48 hours of treatment. Data sourced from Akam et al. (2016).[3]
The data clearly indicates that both the iron and copper complexes of R-sirtinol are significantly more toxic to both MCF-7 and MDA-MB-231 breast cancer cells than R-sirtinol alone.[3] Notably, the copper (II) complex demonstrated the highest potency in both cell lines.[3]
Experimental Protocols
The evaluation of the cytotoxic effects of these compounds relies on established in vitro assays. The methodologies detailed below are crucial for the reproducibility and validation of the presented data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of approximately 2,500 cells per well and allowed to adhere for 24 to 48 hours.[3]
-
Compound Treatment: Stock solutions of (R)-sirtinol and its metal complexes are prepared in dimethyl sulfoxide (DMSO) and then diluted to the desired concentrations in the cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.05%) to avoid solvent-induced toxicity. Cells are then incubated with the compounds for a specified period, typically 48 hours.[3]
-
MTT Incubation: Following the treatment period, an MTT solution (e.g., 10 µL of a 4 mg/mL solution) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]
-
Solubilization and Absorbance Measurement: The culture medium is removed, and DMSO (e.g., 100 µL) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 560 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of reactive oxygen species is a key mechanism implicated in the cytotoxicity of sirtinol's metal complexes. The following protocol using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH2-DA) is employed for its detection.
-
Cell Treatment: Cells are treated with the test compounds (R-sirtinol or its metal complexes) for a defined period (e.g., 120 minutes).[3]
-
Probe Loading: After treatment, cells are washed with a buffer (e.g., PBS) and then incubated with a warm buffer solution containing DCFH2-DA (e.g., 30 µM) for 20 minutes.[3]
-
Cell Harvesting and Analysis: The probe solution is removed, and the cells are washed and detached. The resulting cell suspension is analyzed by flow cytometry. DCFH2-DA is non-fluorescent until the acetate groups are cleaved by intracellular esterases and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3] The fluorescence intensity is measured, providing a quantitative assessment of intracellular ROS levels.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining the IC50 values of R-sirtinol and its metal complexes.
Signaling Pathways Implicated in Cytotoxicity
The cytotoxic effects of R-sirtinol and its metal complexes are mediated through the modulation of several key signaling pathways. Sirtinol itself is known to inhibit SIRT1 and SIRT2, which in turn affects downstream targets like p53 and the Ras-MAPK pathway.[6][7] The metal complexes, particularly the iron complex, introduce an additional layer of activity by inducing oxidative stress through the generation of ROS and by chelating intracellular iron, which can inhibit iron-dependent enzymes like ribonucleotide reductase, essential for DNA synthesis.[3][8]
Caption: Signaling pathways affected by R-sirtinol and its metal complexes leading to cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-binding effects of sirtuin inhibitor sirtinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Sirtuins in Antioxidant and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (CAS No. 1005450-55-4), a pharmaceutical intermediate used in the preparation of cinacalcet.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification in accordance with 29 CFR 1910 (OSHA HCS) indicates the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]
The signal word for this compound is "Warning".[2]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety goggles | Must have side-shields to provide comprehensive protection.[2] |
| Hands | Protective gloves | Chemically resistant gloves should be worn. |
| Skin and Body | Laboratory coat | A standard lab coat should be sufficient to prevent skin contact. |
| Respiratory | Suitable respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a respirator is required.[2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of dust and aerosols.[2]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
Storage:
-
Store in a tightly sealed container.
-
For long-term storage (6 months), keep in a solvent at -80°C.[2]
-
For short-term storage (1 month), a temperature of -20°C is recommended.[2]
-
The compound can be shipped at room temperature for periods of less than two weeks.[2]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eyes | Immediately flush eyes with large amounts of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2] |
| Skin | Wash off with soap and plenty of water. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Spill Response: In case of a spill, evacuate personnel to a safe area.[2] Use full personal protective equipment during cleanup.[2] Prevent the spill from entering drains or water courses.[2] Absorb the spill with a liquid-binding material such as diatomite.[2] Decontaminate surfaces by scrubbing with alcohol.[2]
Disposal Plan
Contaminated materials and the compound itself must be disposed of in accordance with local, state, and federal regulations. Dispose of contaminated material as hazardous waste.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
